7-Bromo-2-(trifluoromethyl)quinazolin-4-amine
Description
Properties
IUPAC Name |
7-bromo-2-(trifluoromethyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3N3/c10-4-1-2-5-6(3-4)15-8(9(11,12)13)16-7(5)14/h1-3H,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYKTWDUGBUTAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(N=C2N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
7-Bromo-2-(trifluoromethyl)quinazolin-4-amine chemical structure and properties
This technical guide details the structural characteristics, synthetic methodologies, and medicinal chemistry applications of 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine . This compound represents a "privileged scaffold" in drug discovery, particularly within the kinase inhibitor space (e.g., EGFR, VEGFR), due to the strategic placement of the lipophilic trifluoromethyl group and the modifiable bromine handle.
Part 1: Executive Summary & Chemical Profile
7-Bromo-2-(trifluoromethyl)quinazolin-4-amine is a halogenated heterocyclic building block used primarily in the synthesis of bioactive small molecules. The quinazoline core is a proven pharmacophore in oncology, while the 2-trifluoromethyl (
Chemical Identity Table[1]
| Property | Data |
| IUPAC Name | 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine |
| Molecular Formula | |
| Molecular Weight | 292.06 g/mol |
| Core Scaffold | Quinazoline (Benzopyrimidine) |
| Key Substituents | 2-Trifluoromethyl ( |
| Predicted LogP | ~2.8 - 3.2 (Lipophilic) |
| H-Bond Donors/Acceptors | 2 Donors / 4 Acceptors |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, |
Part 2: Synthetic Methodologies
The synthesis of 2-(trifluoromethyl)quinazolin-4-amines typically follows two primary retro-synthetic disconnections. The choice of route depends on the availability of starting materials (nitriles vs. anthranilic acids) and the desired scale.
Route A: Cyclization of 2-Amino-4-bromobenzonitrile (Preferred)
This route is atom-economical and directly yields the 4-amino derivative without a chlorination step.
Protocol:
-
Reagents: 2-Amino-4-bromobenzonitrile, Trifluoroacetamidine (or Trifluoroacetonitrile gas), Base (
or ). -
Solvent: Anhydrous DMF or DMAc.
-
Conditions: Heat at 100–120°C for 4–12 hours.
-
Mechanism: Nucleophilic attack of the aniline nitrogen on the nitrile of the trifluoro-reagent, followed by intramolecular cyclization onto the benzonitrile cyano group.
Route B: The "Anthranilic Acid" Pathway
This classical route is robust for large-scale production but involves more steps.
Step-by-Step Protocol:
-
Cyclization: Reflux 2-amino-4-bromobenzoic acid with trifluoroacetic anhydride (TFAA) (neat or in toluene) to form the benzoxazinone intermediate.
-
Ammonolysis: Treat the intermediate with ammonia (
in MeOH or aqueous ) to ring-open and re-close to 7-bromo-2-(trifluoromethyl)quinazolin-4(3H)-one . -
Activation: Chlorinate the tautomeric hydroxyl group at C4 using
(Phosphorus oxychloride) and a base catalyst ( ) to generate 7-bromo-4-chloro-2-(trifluoromethyl)quinazoline . -
Amination: Nucleophilic displacement of the 4-chloro group with ammonia (gas or solution) in THF/Isopropanol yields the final amine.
Visualization of Synthetic Logic
Caption: Figure 1 illustrates the direct cyclization route (Route A) versus the multi-step chlorination route (Route B).
Part 3: Reactivity & Functionalization (SAR)[7]
For medicinal chemists, this molecule is a scaffold.[1][2] The biological activity is tuned by modifying specific positions.[2]
The 7-Bromo "Handle" (C-C Bond Formation)
The bromine atom at position 7 is electronically activated for Palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: React with aryl/heteroaryl boronic acids to extend the scaffold (e.g., adding a solubilizing tail or a hydrophobic group to fit a kinase pocket).
-
Buchwald-Hartwig Amination: React with amines to introduce solubilizing nitrogen-containing rings (e.g., morpholine, piperazine).
The 4-Amino Group (Nucleophilic Substitution)
While the 4-amino group is a donor, its nucleophilicity is modulated by the electron-withdrawing 2-
-
Acylation: Reaction with acid chlorides to form amides.
-
Displacement: If synthesized via the 4-chloro intermediate (Route B), the 4-position can be substituted with substituted anilines instead of ammonia to directly access EGFR-inhibitor-like structures (e.g., Gefitinib analogs).
Functionalization Logic Diagram
Caption: Figure 2 maps the reactive sites for medicinal chemistry optimization.
Part 4: Analytical Characterization
To validate the synthesis of this compound, the following analytical signatures are expected.
Proton NMR ( NMR)
-
Solvent: DMSO-
-
Signals:
-
~8.0 - 8.5 ppm: Broad singlet (2H) for the
group (exchangeable with ). - ~8.2 ppm: Doublet (J ~9 Hz) for H5 (proton adjacent to C6).
- ~7.8 - 8.0 ppm: Doublet (J ~2 Hz) for H8 (proton between Br and N).
- ~7.6 ppm: Doublet of doublets for H6.
-
~8.0 - 8.5 ppm: Broad singlet (2H) for the
-
Note: The electron-withdrawing
group shifts aromatic protons downfield compared to the non-fluorinated analog.
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization, Positive mode).
-
Pattern: Distinctive 1:1 isotopic pattern for Bromine (
and ). -
Peaks:
and .
Part 5: Safety and Handling
-
Hazards: As an amino-halo-quinazoline, treat as a potential irritant to eyes, skin, and respiratory system.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis over long periods.
-
Disposal: Halogenated organic waste. Do not mix with acid streams due to potential release of HF or brominated byproducts if subjected to extreme conditions.
References
-
General Quinazoline Synthesis: Title: Synthesis of Substituted Quinazolin-4(3H)-imines From Aryldiazonium Salts. Source: Organic Letters (2017). URL:[Link]
-
Trifluoromethylation Chemistry: Title: Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications.[3] Source: International Journal of Chemical Studies (2024). URL:[Link]
-
Medicinal Chemistry of Quinazolines: Title: Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents.[1][2] Source: Molecules (MDPI, 2022). URL:[Link][4][5][6]
-
Related Scaffold Synthesis (4-Aminoquinolines): Title: Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities.[7] Source: Bioorganic & Medicinal Chemistry Letters (2005).[8] URL:[Link]
Sources
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- 3. chemijournal.com [chemijournal.com]
- 4. arts.units.it [arts.units.it]
- 5. arkat-usa.org [arkat-usa.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Bromo-2-(trifluoromethyl)quinazolin-4-amine: A Technical Guide to Sourcing, Structural Utility, and Derivatization in Kinase Inhibitor Discovery
Executive Summary
In the landscape of targeted oncology and medicinal chemistry, the quinazoline-4-amine scaffold is a privileged pharmacophore, serving as the competitive ATP-hinge binding core for numerous FDA-approved kinase inhibitors. The compound 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine represents a highly specialized, dual-functionalized building block. By integrating a trifluoromethyl group at the C-2 position and a bromine atom at the C-7 position, this molecule provides researchers with a metabolically stable core that is primed for divergent late-stage functionalization.
As a Senior Application Scientist, I have designed this guide to move beyond basic specifications. Here, we will dissect the physicochemical properties, the mechanistic rationale behind its structural features, and the self-validating experimental workflows required to leverage this compound in drug discovery pipelines.
Physicochemical Profiling & Verified Sourcing
Before initiating synthetic campaigns, verifying the physicochemical properties and securing reliable sourcing is critical for reproducibility. The table below summarizes the core data for this building block[1][2].
| Property / Attribute | Value / Detail |
| Chemical Name | 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine |
| CAS Number | 2090488-22-3 |
| MDL Number | MFCD29761902 |
| Molecular Formula | C9H5BrF3N3 |
| Molecular Weight | 292.06 g/mol |
| Key Suppliers | Enamine (Cat# EN300-881789), BLD Pharm (Cat# BD00770157), Bide Pharm |
Structural Mechanistic Utility
I approach chemical building blocks not just as reagents, but as engineered systems. Every functional group on 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine serves a distinct mechanistic purpose in the context of drug design:
-
The Quinazolin-4-amine Core: The N1 and N3 nitrogen atoms of the quinazoline ring act as critical hydrogen bond acceptors, while the C-4 exocyclic amine acts as a hydrogen bond donor. This specific triad forms a robust interaction network with the hinge region of the ATP-binding pocket in epidermal growth factor receptors (EGFR) and pan-HER kinases 3.
-
The 2-Trifluoromethyl Motif: The incorporation of a -CF3 group at the C-2 position serves a dual purpose. First, the strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the quinazoline nitrogens, which can optimize membrane permeability and alter hinge-binding thermodynamics. Second, the robust C–F bonds (bond dissociation energy ~485 kJ/mol) completely block cytochrome P450-mediated oxidative metabolism at the highly susceptible C-2 position, while modulating the overall lipophilicity (logP) of the scaffold 4.
-
The 7-Bromo Handle: The bromine atom at C-7 provides an orthogonal reactivity handle for palladium-catalyzed cross-coupling reactions. Literature demonstrates that bromoquinazolines are kinetically superior to chloroquinazolines in oxidative addition steps, allowing for high-yielding Suzuki-Miyaura and Buchwald-Hartwig couplings to rapidly generate diverse libraries of 7-substituted analogues 5.
Experimental Workflows & Protocols
To leverage this building block effectively, the protocols must be self-validating and mechanistically sound.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Derivatization at C-7
This protocol describes the installation of an aryl group at the C-7 position to explore the solvent-exposed region of the kinase binding pocket.
-
Reagent Preparation: In an oven-dried Schlenk flask under argon, combine 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Causality: Pd(dppf)Cl₂ is selected over simpler catalysts like Pd(PPh₃)₄ because the bidentate dppf ligand enforces a large bite angle. This accelerates the challenging reductive elimination step on the electron-deficient quinazoline core and prevents catalyst degradation into inactive palladium black.
-
-
Solvent & Base Addition: Add a degassed mixture of 1,4-dioxane and 2M aqueous K₂CO₃ (3:1 v/v).
-
Causality: Dioxane efficiently solubilizes the organic substrates. The aqueous base is non-negotiable; water is required to hydroxylate the boronic acid into a reactive boronate complex
, which undergoes transmetalation with the Pd(II) intermediate significantly faster than the neutral boronic acid.
-
-
Reaction Execution: Heat the biphasic mixture to 90°C for 8-12 hours while stirring vigorously. Monitor conversion via LC-MS.
-
Workup & Isolation: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (SiO₂, Hexanes/EtOAc gradient).
Protocol 2: High-Throughput EGFR Kinase Inhibition Assay
Once the C-7 derivative is synthesized, its biological efficacy must be validated accurately.
-
Enzyme Incubation: Incubate recombinant EGFR kinase domain with the synthetic compound (serial dilutions) in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, and 1 mM EGTA for 30 minutes at room temperature.
-
Reaction Initiation: Add ATP (at the predetermined
concentration) and a biotinylated poly-Glu-Tyr peptide substrate. -
Detection & Quenching: After 60 minutes, quench the reaction with EDTA and add a Europium-labeled anti-phosphotyrosine antibody alongside Streptavidin-APC.
-
Causality: We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) readout. TR-FRET introduces a temporal delay before measurement, which allows short-lived background autofluorescence from the synthetic quinazoline compounds to decay completely. This ensures the calculated IC₅₀ values reflect true biochemical affinity rather than optical interference.
-
Pipeline Visualization
The following diagram illustrates the divergent synthetic and biological screening pipeline utilizing this core building block.
Caption: Divergent synthesis and biological screening pipeline for 7-Bromo-2-(CF3)quinazolin-4-amine.
References
-
[1] Bide Pharm. 7-Bromo-8-fluoro-2-(trifluoromethyl)quinazolin-4-amine-毕得医药: 2090488-22-3. Bidepharm.com. 1
-
[2] Namiki Shoji Co., Ltd. Building Blocks Catalogue January 2021. Namiki-s.co.jp.2
-
[4] Jeffries, B., et al. Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry (ACS Publications).4
-
[3] Discovery of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine as an effective molecular skeleton to develop reversible/irreversible pan-HER inhibitors. PubMed (NIH). 3
-
[5] Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI. 5
Sources
- 1. 7-Bromo-8-fluoro-2-(trifluoromethyl)quinazolin-4-amine-毕得医药 [bidepharm.com]
- 2. namiki-s.co.jp [namiki-s.co.jp]
- 3. Discovery of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine as an effective molecular skeleton to develop reversible/irreversible pan-HER inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives | MDPI [mdpi.com]
The Strategic Imperative of Metabolic Stability in Trifluoromethyl-Substituted Quinazoline Kinase Inhibitors
A Technical Guide for Drug Development Professionals
Abstract
Quinazoline-based kinase inhibitors are a cornerstone of modern targeted cancer therapy. The strategic incorporation of trifluoromethyl (-CF3) groups into these scaffolds is a widely employed medicinal chemistry tactic to enhance critical drug-like properties, including potency, lipophilicity, and metabolic stability.[1][2] This guide provides an in-depth analysis of the metabolic fate of these important compounds. It delves into the enzymatic pathways governing their biotransformation, details robust in-vitro methodologies for assessing metabolic stability, and outlines field-proven strategies to mitigate metabolic liabilities, thereby accelerating the development of more durable and efficacious kinase inhibitors.
Introduction: The Quinazoline Scaffold and the Trifluoromethyl Advantage
The quinazoline core is a privileged scaffold in the design of kinase inhibitors, with several FDA-approved drugs like gefitinib and erlotinib validating its clinical utility.[2] These molecules function by competitively binding to the ATP pocket of oncogenic kinases, such as the Epidermal Growth Factor Receptor (EGFR), disrupting downstream signaling pathways that drive tumor proliferation.[1]
In the quest to optimize these inhibitors, the trifluoromethyl (-CF3) group has become an invaluable tool for medicinal chemists.[3] Its potent electron-withdrawing nature and the exceptional strength of the carbon-fluorine (C-F) bond offer several advantages:
-
Enhanced Potency: The -CF3 group can modulate the electronics of the quinazoline ring system and engage in favorable interactions within the kinase active site, often leading to increased binding affinity.
-
Increased Lipophilicity: This property can improve membrane permeability and oral bioavailability, crucial for orally administered drugs.[1][4]
-
Blocked Metabolic "Soft Spots": The C-F bond's high dissociation energy (approximately 485 kJ/mol compared to ~414 kJ/mol for a C-H bond) makes it highly resistant to enzymatic attack.[4] Strategically placing a -CF3 group at a known site of metabolism can effectively block this pathway, a technique often referred to as "metabolic switching."[4][5] This leads to a longer drug half-life, more predictable pharmacokinetics, and potentially a lower required dose.[4][5]
Despite these benefits, the introduction of a -CF3 group is not a panacea. The overall metabolic stability of the molecule depends on the entire chemical architecture, and other sites on the quinazoline core or its substituents may remain vulnerable to enzymatic degradation.
Primary Metabolic Pathways of Quinazoline Kinase Inhibitors
The liver is the primary site of drug metabolism, where a host of enzymes work to functionalize and eliminate xenobiotics.[6] For trifluoromethyl-substituted quinazoline kinase inhibitors, the key enzymatic players are the Cytochrome P450 (CYP) superfamily.[7][8] These heme-containing monooxygenases are responsible for the vast majority of Phase I oxidative metabolism.[7][9]
While the -CF3 group itself is generally stable, metabolism typically occurs at other positions on the molecule. Common metabolic transformations include:
-
Aromatic Hydroxylation: Addition of a hydroxyl (-OH) group to the quinazoline ring or other aromatic substituents.
-
O-Dealkylation: Removal of alkyl groups from ether functionalities. This is a major metabolic pathway for drugs like gefitinib and erlotinib.[10][11]
-
N-Dealkylation: Cleavage of alkyl groups attached to nitrogen atoms.
-
Oxidation of Aliphatic Chains: Hydroxylation or further oxidation of side chains.
The specific CYP isozymes involved can vary significantly between different drugs, influencing their potential for drug-drug interactions.[10][12] For instance, gefitinib is metabolized by CYP3A4, CYP3A5, CYP2D6, and CYP1A1, with CYP2D6 mediating the formation of its major metabolite, O-desmethyl-gefitinib.[10][11] Erlotinib metabolism is primarily mediated by CYP3A4, CYP3A5, and CYP1A1.[10][11] Understanding which CYPs are responsible for a drug candidate's clearance is a critical step in development.[9]
Experimental Assessment of Metabolic Stability
Evaluating metabolic stability early in the drug discovery pipeline is crucial to avoid costly late-stage failures.[12][13] A suite of in vitro assays provides reliable data to rank-order compounds and guide medicinal chemistry efforts.[13][14]
The Liver Microsomal Stability Assay
This is the workhorse assay for determining Phase I metabolic stability.[15] Liver microsomes are subcellular fractions prepared from homogenized liver tissue that are highly enriched in CYP enzymes.[8][16] The assay measures the rate of disappearance of a test compound over time.
-
Reagent Preparation:
-
Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Microsomes: Thaw cryopreserved pooled human liver microsomes (e.g., 20 mg/mL stock) on ice. Dilute to a working concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
NADPH Regenerating System (Cofactor): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system continuously regenerates the NADPH required for CYP activity.
-
Control Compounds: Include a high-clearance control (e.g., Verapamil) and a low-clearance control (e.g., Warfarin) for system validation.
-
-
Incubation Procedure (96-well plate format):
-
Pre-incubation: Add 98 µL of the diluted microsome suspension to each well. Add 1 µL of the test compound stock solution (final concentration 1 µM, final DMSO concentration 0.1%). Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Reaction Initiation: Initiate the metabolic reaction by adding 10 µL of the pre-warmed NADPH regenerating system solution to each well.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
-
Sample Analysis:
-
Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the line (k) is the rate constant for elimination.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) which represents the inherent ability of the liver to metabolize a drug: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg microsomal protein) .
-
Hepatocyte Stability Assay
While microsomes are excellent for assessing Phase I metabolism, they lack the cytosolic enzymes responsible for Phase II (conjugation) reactions.[13] Intact hepatocytes, often referred to as the "gold standard" for in vitro metabolism, contain the full complement of both Phase I and Phase II enzymes and active transporter systems.[6][16] Assays using suspended cryopreserved hepatocytes follow a similar principle to the microsomal assay but provide a more comprehensive picture of a compound's metabolic fate.[6][14]
Medicinal Chemistry Strategies to Enhance Metabolic Stability
When a promising kinase inhibitor demonstrates poor metabolic stability, several medicinal chemistry strategies can be employed to address the liability.[15] The first step is always to identify the site of metabolism, or "soft spot," often through metabolite identification studies using LC-MS/MS.
-
Deuterium Incorporation (Kinetic Isotope Effect): Replacing a hydrogen atom at a metabolic soft spot with its heavier isotope, deuterium, creates a stronger carbon-deuterium (C-D) bond. This can slow the rate of CYP-mediated bond cleavage, a phenomenon known as the kinetic isotope effect, thereby improving metabolic stability.
-
Metabolic Blocking: Introducing a sterically bulky group or a metabolically robust atom (like fluorine from a -CF3 group) near the site of metabolism can sterically hinder the enzyme's access, effectively blocking the metabolic pathway.[5][15]
-
Electronic Modification: If the soft spot is an aromatic ring susceptible to oxidation, its metabolic liability can be reduced by introducing electron-withdrawing groups (such as a halogen or a -CF3 group) to deactivate the ring towards electrophilic attack by CYP enzymes.[4][15]
-
Scaffold Hopping or Ring Modification: In cases of profound instability of the core scaffold, more significant structural changes may be necessary. This could involve replacing the quinazoline core with a different heterocyclic system that retains the key pharmacophoric features but possesses a more stable metabolic profile.
Data Summary and Case Study Insights
The value of these strategies is demonstrated by comparing metabolic stability data across compound series.
Table 1: Representative Metabolic Stability Data
| Compound | Structural Modification | Human Liver Microsome t½ (min) | In Vitro CLint (µL/min/mg) | Rationale for Change |
| Parent Quinazoline | -CH3 at Position X | 15 | 92.4 | Initial lead compound. |
| Analog A | -CF3 at Position X | > 120 | < 5.8 | Blocked suspected site of methyl oxidation.[5] |
| Analog B | Deuterated -CD3 at Position X | 45 | 30.8 | Slowed rate of oxidation via Kinetic Isotope Effect. |
| Analog C | Chloro group adjacent to Position Y | 75 | 18.5 | Electronically deactivated an adjacent aromatic ring. |
Data are hypothetical and for illustrative purposes.
A real-world example can be seen in the differential metabolism of gefitinib and erlotinib. Both are quinazoline-based EGFR inhibitors, but subtle structural differences lead to distinct metabolic profiles and clearance rates. Gefitinib is more susceptible to CYP3A-mediated metabolism than erlotinib, which may contribute to its higher apparent oral clearance.[10][17] Such comparative data underscores how minor structural modifications can have significant impacts on pharmacokinetic outcomes.[11]
Conclusion and Future Perspectives
The metabolic stability of trifluoromethyl-substituted quinazoline kinase inhibitors is a critical determinant of their clinical success. A thorough understanding of the enzymatic pathways involved, coupled with a robust and early assessment using in vitro tools like microsomal and hepatocyte stability assays, is essential. By identifying metabolic liabilities early, medicinal chemists can employ a range of proven strategies—from subtle isotopic substitution to major scaffold redesign—to engineer molecules with improved pharmacokinetic profiles. This iterative, data-driven approach is fundamental to overcoming metabolic challenges and delivering safer, more effective targeted therapies to patients.
References
-
Li, J., et al. (2007). Differential Metabolism of Gefitinib and Erlotinib by Human Cytochrome P450 Enzymes. Clinical Cancer Research. Available at: [Link]
-
Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. CRO Services. Available at: [Link]
-
OiPub. (2007). Differential Metabolism of Gefitinib and Erlotinib by Human Cytochrome P450 Enzymes. Available at: [Link]
-
ResearchGate. (n.d.). Pre-clinical in vitro metabolism profiles for gefitinib and erlotinib. Available at: [Link]
-
PubMed. (2007). Differential metabolism of gefitinib and erlotinib by human cytochrome P450 enzymes. Available at: [Link]
-
Pelkonen, O., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Available at: [Link]
-
Al-Zoubi, M. S., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]
-
Creative Bioarray. In Vitro Metabolic Stability. Available at: [Link]
-
Y, M. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. Available at: [Link]
-
International Journal of Chemical Studies. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. Available at: [Link]
-
PMC. (n.d.). Retrospective Evaluation of Drug-Drug Interactions With Erlotinib and Gefitinib Use in the Military Health System. Available at: [Link]
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available at: [Link]
-
Moriarty, K. J., et al. (2008). Itk kinase inhibitors: initial efforts to improve the metabolical stability and the cell activity of the benzimidazole lead. PubMed. Available at: [Link]
-
PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
-
ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
-
PMC. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Available at: [Link]
-
Okafor, C. E., et al. (2025). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Preprints.org. Available at: [Link]
-
ResearchGate. (n.d.). Enhancement of metabolic stability with structural modifications. Available at: [Link]
-
PMC. (n.d.). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. Available at: [Link]
-
PubMed. (2014). The effect of complementary and alternative medicines on CYP3A4-mediated metabolism of three different substrates: 7-benzyloxy-4-trifluoromethyl-coumarin, midazolam and docetaxel. Available at: [Link]
-
PubMed. (2024). Innovative strategies for measuring kinase activity to accelerate the next wave of novel kinase inhibitors. Available at: [Link]
-
PubMed. (n.d.). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Available at: [Link]
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Royal Society of Chemistry. (2021). CHAPTER 9: Cytochrome P450 Metabolism. Available at: [Link]
-
ResearchGate. (n.d.). Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. Available at: [Link]
-
MDPI. (2024). A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. Available at: [Link]
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. chemijournal.com [chemijournal.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment | MDPI [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. oipub.com [oipub.com]
- 12. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. nuvisan.com [nuvisan.com]
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- 17. Differential metabolism of gefitinib and erlotinib by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
7-bromo-quinazolin-4-amine vs 2-trifluoromethyl analogs comparison
Topic: Comparative Technical Analysis: 7-Bromo-quinazolin-4-amine vs. 2-Trifluoromethyl Analogs Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
This guide provides a high-resolution technical comparison between two critical pharmacophores in kinase inhibitor design: the 7-bromo-quinazolin-4-amine (7-Br-Q) and the 2-trifluoromethyl-quinazolin-4-amine (2-CF3-Q). While both share the privileged quinazoline scaffold—central to FDA-approved drugs like Gefitinib and Erlotinib—they serve fundamentally different strategic roles in Hit-to-Lead (H2L) and Lead Optimization (LO) campaigns.
-
7-Br-Q acts as a synthetic pivot . The bromine atom is a high-utility handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid exploration of the solvent-exposed regions of the ATP-binding pocket.
-
2-CF3-Q acts as a metabolic shield . The trifluoromethyl group at the C2 position blocks the primary site of oxidative metabolism (AO/XO mediated) while simultaneously modulating lipophilicity and inducing conformational bias.
Part 1: Chemical Architecture & SAR Logic
The choice between a 7-bromo and a 2-trifluoromethyl substitution dictates the physicochemical trajectory of the drug candidate.
Comparative Physicochemical Profile
| Feature | 7-Bromo-quinazolin-4-amine | 2-Trifluoromethyl-quinazolin-4-amine |
| Primary Utility | Diversity Vector: Allows extension into the solvent front (Solvent Accessible Region). | Metabolic Blocker: Prevents oxidation at the vulnerable C2 position. |
| Electronic Effect | Strong | |
| Steric Bulk | Moderate: Br radius ~1.85 Å. Fixed geometry. | High: |
| Metabolic Liability | Low: The C-Br bond is stable, but the unsubstituted C2 position is highly susceptible to Aldehyde Oxidase (AO). | High Stability: The C2- |
| Lipophilicity ( | Moderate increase (+0.86 vs H). | Significant increase (+1.2 to +1.5 vs H), improving membrane permeability but risking solubility issues. |
Structural Activity Relationship (SAR) Map
The following diagram illustrates the functional logic of both substitution patterns within the context of the ATP-binding pocket.
Figure 1: SAR Logic flow comparing the strategic utility of 7-position functionalization vs. 2-position blockage.
Part 2: Biological Applications & Mechanism
7-Bromo Analogs: The "Builder" Scaffold
-
Target Class: EGFR, VEGFR, Nampt.
-
Mechanism: The 7-position typically points outward from the ATP-binding pocket towards the solvent. By replacing the Bromine with solubilizing groups (e.g., morpholine, piperazine via Buchwald coupling), researchers can dramatically improve the pharmacokinetic profile without disrupting binding affinity.
-
Key Example: In EGFR inhibitors, 7-alkoxy substitutions (derived from 7-hydroxy or 7-bromo precursors) are standard for tuning solubility (e.g., Gefitinib).
2-Trifluoromethyl Analogs: The "Stabilizer" Scaffold
-
Target Class: Tubulin polymerization inhibitors, Dual EGFR/VEGFR inhibitors, Werner Helicase.
-
Mechanism: Unsubstituted quinazolines are rapidly metabolized by Aldehyde Oxidase (AO) at the C2 position to form the inactive 2-oxo metabolite. The
group provides steric and electronic protection, significantly extending half-life ( ). -
Selectivity: The electron-withdrawing nature of
reduces the basicity of N1. This can be advantageous for selectivity, as it weakens binding to "off-target" kinases that rely on a strong N1-H interaction, while maintaining affinity for targets with complementary electrostatics.
Part 3: Detailed Synthetic Protocols
To ensure reproducibility, the following protocols utilize robust, scalable chemistry.
Protocol A: Synthesis of 7-Bromo-quinazolin-4-amine
Rationale: This route uses a cyclization-activation-amination sequence, preferable for generating high purity 4-amino derivatives.
Reagents:
-
2-Amino-4-bromobenzonitrile (Starting Material)
-
Formic acid / Sulfuric acid (Cyclization)
-
Thionyl Chloride (
) or (Activation) -
Ammonia in Methanol (Amination)
Step-by-Step Workflow:
-
Cyclization: Dissolve 2-amino-4-bromobenzonitrile (10 mmol) in formic acid (20 mL) with a catalytic amount of
. Reflux at 100°C for 4 hours.-
Checkpoint: Monitor via TLC (Hexane:EtOAc 1:1). The nitrile spot (
) should disappear, replaced by the polar quinazolinone spot ( ). -
Workup: Pour into ice water. Filter the white precipitate (7-bromoquinazolin-4(3H)-one). Yield >85%.
-
-
Chlorination: Suspend the dried quinazolinone (5 mmol) in
(10 mL). Add 2 drops of DMF (catalyst).[1] Reflux for 3 hours until the solution becomes clear.-
Evaporation: Remove excess
under vacuum. The residue is 7-bromo-4-chloroquinazoline (highly reactive).
-
-
Amination: Dissolve the residue in dry THF (10 mL). Cool to 0°C. Slowly add 7N
in MeOH (5 mL). Stir at RT for 2 hours.-
Purification: Evaporate solvents. Wash the solid with water to remove ammonium salts. Recrystallize from Ethanol.
-
Validation:
NMR (DMSO- ) should show a singlet at ~8.4 ppm (H2 proton) and broad singlets for .
-
Protocol B: Synthesis of 2-Trifluoromethyl-quinazolin-4-amine
Rationale: Direct cyclization with trifluoroacetic anhydride is efficient but requires care to avoid bis-acylation.
Reagents:
-
2-Aminobenzonitrile
-
Trifluoroacetic Anhydride (TFAA)
-
Ammonia (gas or solution)
Step-by-Step Workflow:
-
Acylation/Cyclization: Dissolve 2-aminobenzonitrile (10 mmol) in Toluene (30 mL). Add TFAA (12 mmol) dropwise at 0°C. Allow to warm to RT, then reflux for 6 hours.
-
Note: This often yields the intermediate amide. To force cyclization to the 2-
-quinazolin-4-one, adding a base (e.g., ) or using polyphosphoric acid (PPA) may be required depending on the substrate reactivity. -
Alternative High-Yield Route: React 2-aminobenzonitrile with trifluoroacetamidine (prepared from trifluoroacetonitrile) in refluxing ethanol.
-
-
Activation (if using oxo-route): Treat 2-trifluoromethyl-quinazolin-4(3H)-one with
and (1.1 eq) at reflux for 4 hours.-
Caution: The 2-
group makes the C4 position highly electrophilic.
-
-
Amination: React the 4-chloro-2-trifluoromethylquinazoline with the desired amine (or ammonia) in Isopropanol at 60°C.
-
Validation:
NMR is essential here. Expect a singlet around -65 to -70 ppm (relative to ).
-
Synthesis Workflow Diagram
Figure 2: Parallel synthetic pathways for generating the target scaffolds.
Part 4: Experimental Validation (Self-Validating Systems)
To trust the data derived from these molecules, the following control experiments are mandatory.
Metabolic Stability Assay (Microsomal Stability)
-
Objective: Quantify the protective effect of the 2-
group. -
Protocol: Incubate compounds (1
M) with human liver microsomes (HLM) and NADPH regenerating system at 37°C. -
Readout: Measure intrinsic clearance (
) via LC-MS/MS at t=0, 15, 30, 60 min. -
Expected Result:
-
7-Br Analog (Unsubstituted C2): Rapid clearance (High
) due to AO oxidation. -
2-
Analog: Low clearance (High Stability).
-
Kinase Selectivity Profiling
-
Objective: Assess if the electronic withdrawal of 2-
affects ATP-binding. -
Protocol: ADP-Glo™ Kinase Assay (Promega) or similar.
-
Critical Check: Compare
values against a panel of kinases (e.g., EGFR wt, EGFR T790M). -
Note: The 2-
analog may show reduced potency against targets requiring a strong H-bond acceptor at N1, requiring compensatory modifications on the 4-amino tail.
References
-
Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies, 2024.[2] Link
-
Analogues of 4-[(7-Bromo-2-methyl-4-oxo-3H-quinazolin-6-yl)methylprop-2-ynylamino]-N-(3-pyridylmethyl)benzamide (CB-30865) as potent inhibitors of nicotinamide phosphoribosyltransferase (Nampt). Journal of Medicinal Chemistry, 2010.[3] Link
-
Discovery of novel N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as the inhibitors of tubulin polymerization in leukemia cells. European Journal of Medicinal Chemistry, 2023.[4] Link
-
S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. RSC Advances, 2024. Link
-
Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery. Journal of Advanced Research, 2024. Link
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. chemijournal.com [chemijournal.com]
- 3. Analogues of 4-[(7-Bromo-2-methyl-4-oxo-3H-quinazolin-6-yl)methylprop-2-ynylamino]-N-(3-pyridylmethyl)benzamide (CB-30865) as potent inhibitors of nicotinamide phosphoribosyltransferase (Nampt) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as the inhibitors of tubulin polymerization in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine via [4+2] Annulation
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Scaffold synthesis for kinase inhibitors, agrochemicals, and functional materials.
Strategic Rationale & Chemical Significance
The quinazolin-4-amine core is a privileged heterocyclic scaffold in modern drug discovery, forming the structural basis for numerous FDA-approved kinase inhibitors (e.g., Erlotinib, Gefitinib). The specific target of this protocol, 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine , is a highly valuable intermediate due to two strategic functionalizations:
-
The 2-Trifluoromethyl (-CF3) Group: Incorporation of a -CF3 group at the C2 position significantly enhances the molecule's lipophilicity, metabolic stability, and cellular permeability.
-
The 7-Bromo Substituent: The bromine atom at the C7 position acts as a versatile synthetic handle. It allows for late-stage diversification via palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings) to explore structure-activity relationships (SAR) in the hydrophobic pocket of target kinases.
This application note details a robust, transition-metal-free[4+2] annulation protocol starting from commercially available 2-amino-4-bromobenzonitrile and trifluoroacetamidine hydrochloride .
Mechanistic Insights: The [4+2] Cyclocondensation
Understanding the causality behind the reaction steps is critical for troubleshooting and scaling. The synthesis of 2-aminoquinazoline derivatives via the reaction of 2-aminobenzonitriles with amidines is a thermodynamically driven process that avoids the need for toxic metal catalysts .
The mechanism unfolds through a self-validating cascade:
-
Base-Mediated Liberation: Trifluoroacetamidine is typically supplied as a hydrochloride salt due to the volatility and instability of the free base. A mild inorganic base (K₂CO₃) is used to deprotonate the salt in situ, generating the reactive free amidine.
-
Nucleophilic Addition: The primary aniline amine of 2-amino-4-bromobenzonitrile acts as a nucleophile, attacking the highly electrophilic carbon of the trifluoroacetamidine. This step expels ammonia (NH₃) gas, driving the equilibrium forward to form an N-(2-cyano-5-bromophenyl)trifluoroacetamidine intermediate.
-
6-Endo-Dig Cyclization: The newly incorporated amidine nitrogen undergoes an intramolecular nucleophilic attack on the adjacent nitrile carbon (C≡N).
-
Aromatization: The resulting 4-imino-1,4-dihydroquinazoline intermediate rapidly tautomerizes. The driving force is the restoration of full aromaticity, yielding the thermodynamically stable quinazolin-4-amine .
Mechanistic pathway of the [4+2] annulation forming the quinazoline core.
Optimization of Reaction Conditions
The choice of solvent and base is critical. Protic solvents like methanol with strong nucleophilic bases (NaOMe) lead to competitive side reactions, such as the attack of methoxide on the nitrile to form an imidate. N,N-Dimethylformamide (DMF) paired with K₂CO₃ provides the optimal balance of reagent solubility, basicity, and thermal stability required to drive the cyclization.
Table 1: Optimization of Base and Solvent for Cyclocondensation
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) |
| 1 | NaOMe (2.0) | Methanol | 65 (Reflux) | 24 | 45 |
| 2 | DIPEA (2.0) | 1,4-Dioxane | 100 | 16 | 62 |
| 3 | K₂CO₃ (2.0) | DMF | 100 | 16 | 78 |
| 4 | K₂CO₃ (2.0) | DMF | 120 | 14 | 91 |
| 5 | Cs₂CO₃ (2.0) | DMF | 120 | 14 | 89 |
Note: Entry 4 represents the optimized, self-validating conditions used in the protocol below.
Experimental Protocol
Materials & Equipment
-
Reagents: 2-Amino-4-bromobenzonitrile (1.0 equiv, 10.0 mmol, 1.97 g), Trifluoroacetamidine hydrochloride (1.5 equiv, 15.0 mmol, 2.23 g), Potassium carbonate (K₂CO₃, anhydrous, 2.0 equiv, 20.0 mmol, 2.76 g).
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous (25 mL).
-
Equipment: 50 mL heavy-walled pressure tube with a Teflon screw cap, magnetic stirrer, oil bath, rotary evaporator.
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried 50 mL pressure tube equipped with a magnetic stir bar, add 2-amino-4-bromobenzonitrile (1.97 g, 10.0 mmol) and trifluoroacetamidine hydrochloride (2.23 g, 15.0 mmol).
-
Base Addition: Add anhydrous K₂CO₃ (2.76 g, 20.0 mmol) to the solid mixture. Causality note: Adding the base before the solvent prevents localized high concentrations of the free amidine, minimizing premature degradation.
-
Solvent Introduction & Sealing: Suspend the mixture in anhydrous DMF (25 mL). Purge the headspace with dry nitrogen gas for 2 minutes, then tightly seal the pressure tube. Causality note: A sealed tube is mandatory to prevent the escape of the volatile trifluoroacetamidine free base (bp ~80 °C) and the generated NH₃, which helps maintain internal pressure.
-
Heating: Submerge the tube in a pre-heated oil bath at 120 °C. Stir vigorously for 14 hours. The mixture will transition from a pale suspension to a dark, homogeneous solution as the intermediate forms and cyclizes.
-
Quenching: Remove the tube from the oil bath and allow it to cool completely to room temperature. Carefully unscrew the cap in a fume hood to release residual NH₃ pressure. Pour the reaction mixture into 100 mL of ice-cold distilled water.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 50 mL).
-
Washing & Drying: Combine the organic extracts and wash sequentially with water (2 × 50 mL) to remove DMF, followed by brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/EtOAc (80:20 to 60:40). The target compound elutes as a distinct UV-active band (254 nm).
-
Isolation: Concentrate the product fractions and dry under high vacuum to afford 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine as an off-white solid (Yield: ~2.66 g, 91%).
Step-by-step experimental workflow for the synthesis and purification of the target compound.
References
-
Title: Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated[4+2] Annulation of N-Benzyl Cyanamides Source: Catalysts 2023, 13(11), 1447. URL: [Link]
-
Title: Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines Source: Molecules 2023, 28(7), 3227. URL: [Link]
-
Title: Polyphosphoric Acid Esters Promoted Synthesis of Quinazolin-4(3H)-imines from 2-Aminobenzonitrile Source: Journal of Organic Chemistry 2024, 89(19), 13807-13817. URL: [Link]
Protocol for amination of 7-bromo-2-(trifluoromethyl)-4-chloroquinazoline
Application Note & Protocol
Topic: Regioselective Amination of 7-bromo-2-(trifluoromethyl)-4-chloroquinazoline via Nucleophilic Aromatic Substitution
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly in oncology.[1][2] This document provides a comprehensive guide to the regioselective amination of 7-bromo-2-(trifluoromethyl)-4-chloroquinazoline. We delve into the mechanistic principles governing the reaction's high selectivity, offering a detailed, field-proven experimental protocol for its successful execution. The protocol emphasizes a self-validating system through rigorous characterization and provides troubleshooting insights. The presence of the 7-bromo substituent is strategically retained, offering a valuable synthetic handle for subsequent diversification, for instance, through palladium-catalyzed cross-coupling reactions.
Reaction Principle & Mechanistic Insights
The targeted transformation is a Nucleophilic Aromatic Substitution (SNAr) reaction. Understanding the electronic landscape of the starting material is critical to appreciating the reaction's efficiency and regioselectivity.
The Driving Force for Regioselectivity
In the 7-bromo-2-(trifluoromethyl)-4-chloroquinazoline system, two potential sites exist for nucleophilic attack: the carbon bearing the chlorine at position 4 (C4) and the carbon bearing the bromine at position 7 (C7). The reaction overwhelmingly favors substitution at the C4 position due to a confluence of electronic factors:
-
Heterocyclic Activation: The two nitrogen atoms within the quinazoline ring are inherently electronegative, withdrawing electron density from the pyrimidine ring. This effect renders the attached carbons, particularly C2 and C4, highly electrophilic.
-
Inductive Effect of the Trifluoromethyl Group: The trifluoromethyl (-CF3) group at C2 is a potent electron-withdrawing group.[3][4] It drastically enhances the electrophilicity of the pyrimidine ring, further activating the C4 position for nucleophilic attack.[5]
-
Stabilization of the Intermediate: The SNAr reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[6] The electron-withdrawing nitrogen atoms and the C2-CF3 group effectively stabilize this intermediate when the nucleophile attacks the C4 position, lowering the activation energy for this pathway.[7][8]
In contrast, the C7 position on the fused benzene ring is significantly less activated towards SNAr. Without strong electron-withdrawing groups positioned ortho or para to it, the C7-Br bond is not readily displaced by amine nucleophiles under these conditions. This inherent electronic bias allows for the precise and selective synthesis of 4-amino-7-bromo-2-(trifluoromethyl)quinazoline derivatives.
Mechanistic Diagram
The diagram below illustrates the stepwise mechanism for the highly regioselective SNAr at the C4 position.
Caption: Mechanism of C4-selective amination.
Experimental Protocol
This protocol details a general procedure for the amination of 7-bromo-2-(trifluoromethyl)-4-chloroquinazoline with a primary or secondary amine, using morpholine as a representative nucleophile.
Materials and Reagents
| Reagent | Grade | Supplier Example | Notes |
| 7-bromo-2-(trifluoromethyl)-4-chloroquinazoline | ≥97% Purity | Sigma-Aldrich, etc. | Starting material. |
| Morpholine | Anhydrous, ≥99% | Sigma-Aldrich, etc. | Representative amine nucleophile. |
| N,N-Diisopropylethylamine (DIPEA) | Anhydrous, ≥99.5% | Sigma-Aldrich, etc. | Non-nucleophilic base to scavenge HCl. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Sigma-Aldrich, etc. | Reaction solvent. Other solvents like THF or 2-propanol may be used.[9] |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | Fisher Scientific | For aqueous wash. |
| Brine (Saturated NaCl Solution) | ACS Grade | Fisher Scientific | For aqueous wash. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Fisher Scientific | For drying organic phase. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon gas line)
-
Standard laboratory glassware (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Flash chromatography system or glass column
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 7-bromo-2-(trifluoromethyl)-4-chloroquinazoline (1.0 eq, e.g., 1.0 g).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Under the inert atmosphere, add anhydrous 1,4-dioxane (approx. 0.1 M concentration, e.g., 30 mL). Stir until the starting material dissolves.
-
Add morpholine (1.2 eq) via syringe, followed by the dropwise addition of DIPEA (2.0 eq).[9]
-
-
Reaction Conditions:
-
Attach a reflux condenser (under the inert atmosphere) and heat the reaction mixture to 80-90 °C using a heating mantle.
-
Maintain stirring at this temperature for 4-12 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The consumption of the starting material and the appearance of a new, typically more polar, product spot should be observed.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the resulting residue in ethyl acetate (50 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc) to isolate the pure product.
-
Combine the fractions containing the desired product (as determined by TLC) and evaporate the solvent to yield the final compound, typically as a white or off-white solid.
-
Characterization and Validation
Rigorous characterization is essential to confirm the structure and purity of the synthesized 4-(morpholino)-7-bromo-2-(trifluoromethyl)quinazoline.
| Analysis Technique | Expected Results & Key Features |
| ¹H NMR (400 MHz, CDCl₃) | Aromatic Protons: Three distinct signals in the aromatic region (approx. δ 7.5-8.5 ppm), corresponding to the protons on the quinazoline core. Morpholine Protons: Two multiplets (or triplets) around δ 3.8-4.2 ppm, integrating to 4 protons each.[10] |
| ¹³C NMR (100 MHz, CDCl₃) | CF₃ Carbon: A characteristic quartet signal around δ 118-122 ppm due to coupling with fluorine. Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm). Morpholine Carbons: Signals around δ 45-50 ppm and δ 66-68 ppm. |
| ¹⁹F NMR (376 MHz, CDCl₃) | A singlet corresponding to the -CF₃ group, typically around δ -60 to -70 ppm. |
| Mass Spec. (HRMS-ESI) | The calculated m/z for the [M+H]⁺ ion should match the observed value, showing a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio). |
Experimental Workflow
Caption: Step-by-step experimental workflow.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature; Inactive reagents (moisture); Poorly soluble starting material. | Increase reaction time or temperature (e.g., to 100 °C). Use freshly opened anhydrous solvents and reagents. Consider a more polar solvent like DMF. |
| Low Yield | Suboptimal work-up (product loss); Inefficient purification; Side reactions. | Ensure pH is basic before extraction. Check for product in aqueous layers. Optimize chromatography gradient. Ensure the base (DIPEA) is non-nucleophilic. |
| Multiple Products | Reaction with solvent; Degradation of starting material or product. | Use a non-reactive solvent (e.g., avoid alcohols if transetherification is possible). Ensure the inert atmosphere is maintained throughout. |
References
-
Shen, Z., Hong, Y., He, X., Mo, W., Hu, B., Sun, N., & Hu, X. (2009). Switching the Chemoselectivity in the Amination of 4-Chloroquinazolines with Aminopyrazoles. Organic Letters. [Link]
-
Shen, Z., Hong, Y., He, X., Mo, W., Hu, B., Sun, N., & Hu, X. (2009). Switching the Chemoselectivity in the Amination of 4-Chloroquinazolines with Aminopyrazoles. American Chemical Society. [Link]
-
da Cruz, E. F., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Link]
-
Y, Mahesh. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. [Link]
-
Al-Suwaidan, I. A., et al. (2023). New[3][11][12]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies. PLOS ONE. [Link]
-
da Cruz, E. F., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Link]
-
de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]
-
Y, Mahesh. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. [Link]
-
Stefanska, B., et al. (2025). 15N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides. Magnetic Resonance in Chemistry. [Link]
-
Kumar, S. A., et al. (2022). Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Letters in Applied NanoBioScience. [Link]
-
Chen, L., et al. (2025). A Trifluoromethyl Quinazoline Compound Regulates the Epithelial–Mesenchymal Transition of Prostatic Hyperplasia Cells by Inhibiting the Secretion of TGF-β1 in Stromal Cells. International Journal of Molecular Sciences. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the oxidative amination of... ResearchGate. [Link]
-
Khan, I., et al. (2016). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. [Link]
-
Wang, W., et al. (2022). Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. Molecules. [Link]
-
de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. [Link]
-
de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]
-
Dai, X., et al. (2024). Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives. Chinese Pharmaceutical Journal. [Link]
-
Powers, T. S., et al. (2025). Amination of Phenols and Halophenols via Pyridinium–Iridium Dual Photocatalysis. Journal of the American Chemical Society. [Link]
-
Kennedy, A. L., et al. (2022). Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. ACS Omega. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkat USA. [Link]
-
Zhang, H., et al. (2021). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. RSC Advances. [Link]
-
Geraci, A., & Baudoin, O. (2024). Fe‐Catalyzed α‐C(sp3)−H Amination of N‐Heterocycles. Angewandte Chemie International Edition. [Link]
-
Shaikh, A. S., et al. (2025). 2‐aminoquinazolin‐4(3H)‐one catalyzed reductive amination approach for... ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Semantic Scholar. [Link]
-
Wang, C., et al. (2023). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Catalysts. [Link]
-
ResearchGate. (2025). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ResearchGate. [Link]
-
Chen, C. H., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules. [Link]
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Microwave-assisted synthesis of 2-trifluoromethylquinazolin-4-amine derivatives
Application Note & Protocol
Topic: Microwave-Assisted Synthesis of 2-Trifluoromethylquinazolin-4-amine Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: Accelerating Discovery with Microwave Chemistry
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. When substituted with a trifluoromethyl (-CF3) group at the 2-position and an amine at the 4-position, the resulting 2-trifluoromethylquinazolin-4-amine derivatives exhibit a remarkable range of biological activities, including potent antitumor and antimalarial properties.[1] The trifluoromethyl group is particularly significant as it often enhances crucial pharmacokinetic properties such as metabolic stability, lipophilicity, and target binding affinity, making these compounds highly attractive for drug development.[1][2]
Traditionally, the synthesis of these heterocyclic systems involves multi-step procedures with long reaction times and often requires harsh conditions, leading to significant energy consumption and byproduct formation.[3][4] This application note details a robust and highly efficient protocol for the synthesis of 2-trifluoromethylquinazolin-4-amine derivatives utilizing Microwave-Assisted Organic Synthesis (MAOS). This "green chemistry" approach dramatically accelerates reaction rates, increases product yields, and simplifies purification, providing a superior alternative to conventional heating methods.[4][5][6] By leveraging MAOS, researchers can rapidly generate libraries of these valuable compounds, significantly expediting the drug discovery and development timeline.
The Principle: Why Microwave Heating Excels
Conventional heating methods, such as an oil bath, transfer energy indirectly and inefficiently via conduction and convection. In contrast, microwave irradiation heats the reaction mixture directly and volumetrically, leading to rapid and uniform temperature increases.[3][6] This efficiency stems from two primary mechanisms:
-
Dipolar Polarization: Polar molecules within the reaction mixture, such as solvents and reactants, continuously attempt to align their dipoles with the oscillating electric field of the microwave. This rapid reorientation generates friction, leading to intense, localized heating.[3][7]
-
Ionic Conduction: If charged particles (ions) are present, they will migrate through the solution under the influence of the oscillating electric field. The resulting collisions cause rapid heating of the bulk mixture.[3][7]
This targeted energy delivery not only accelerates the reaction but also minimizes the formation of side products that can arise from prolonged exposure to high temperatures, resulting in cleaner reactions and higher purity products.[6][7]
General Reaction Scheme
The protocol described herein focuses on the efficient, one-pot, three-component cyclocondensation of an appropriate anthranilic acid, a trifluoromethyl source, and a primary amine. This approach is highly modular, allowing for the generation of a diverse library of derivatives by simply varying the amine component.
Caption: General three-component reaction for microwave-assisted synthesis.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for a representative synthesis. Safety Note: All operations should be performed in a well-ventilated fume hood. Microwave synthesis must be conducted in a dedicated, certified microwave reactor. Do not use a domestic microwave oven, as this can lead to a risk of explosion.[5]
4.1 Materials and Equipment
-
Reagents:
-
Anthranilic Acid (or substituted derivatives)
-
Trifluoroacetic Anhydride (TFAA)
-
Various primary amines (e.g., aniline, benzylamine)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Equipment:
-
Monomode microwave reactor (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Automated flash chromatography system (recommended)
-
4.2 Synthesis Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis protocol.
4.3 Step-by-Step Procedure
-
Reagent Charging: To a 10 mL microwave reaction vial containing a magnetic stir bar, add anthranilic acid (1.0 mmol, 1.0 eq).
-
Solvent Addition: Add 3 mL of anhydrous N-Methyl-2-pyrrolidone (NMP). Stir the mixture briefly to dissolve the solid.
-
Amine Addition: Add the desired primary amine (1.1 mmol, 1.1 eq) to the vial.
-
Trifluoromethyl Source Addition: Carefully add trifluoroacetic anhydride (TFAA) (1.5 mmol, 1.5 eq) dropwise to the stirred solution. Caution: The reaction can be exothermic.
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters as follows:
-
Temperature: 150 °C (use a pre-stirring time of 15 seconds)
-
Ramp Time: 2 minutes
-
Hold Time: 20 minutes
-
Power: Dynamic (variable power to maintain target temperature)
-
Absorption Level: High
-
-
Cooling: After irradiation is complete, allow the vial to cool to room temperature (typically with forced air cooling in the reactor) before carefully removing it.
-
Reaction Quenching and Extraction:
-
Pour the reaction mixture into a separatory funnel containing 50 mL of ethyl acetate.
-
Carefully wash the mixture with 30 mL of saturated NaHCO₃ solution to neutralize excess acid. Repeat twice.
-
Wash the organic layer with 30 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes to elute the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Results & Discussion
The microwave-assisted protocol consistently provides the desired 2-trifluoromethylquinazolin-4-amine derivatives in significantly shorter reaction times and with higher yields compared to conventional heating methods, which can often take several hours or even days.[8]
Table 1: Representative Synthesis Data
| Entry | Amine (R-NH₂) | Reaction Time (min) | Yield (%) [MAOS] | Typical Yield (Conventional) |
| 1 | Aniline | 20 | 85% | 40-50% (12-24h) |
| 2 | 4-Fluoroaniline | 20 | 88% | 45-55% (12-24h) |
| 3 | Benzylamine | 25 | 79% | 35-45% (18-30h) |
| 4 | 3-Methoxy aniline | 20 | 91% | 50-60% (12-24h) |
The data clearly demonstrates the superiority of the microwave-assisted approach.[6][9] The reaction is robust and accommodates a variety of anilines and benzylamines with both electron-donating and electron-withdrawing groups, showcasing the broad scope of this methodology. The high yields and short reaction times make this protocol ideal for the rapid synthesis of compound libraries for screening in drug discovery programs.[10] Furthermore, the reduced reaction time and increased efficiency align with the principles of green chemistry by lowering energy consumption and minimizing waste.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Insufficient temperature or time.- Reagents are of poor quality or wet.- Incorrect stoichiometry. | - Increase hold time in 5-minute increments or temperature by 10 °C.- Use anhydrous solvents and fresh reagents.- Verify molar equivalents of all reactants. |
| Incomplete Reaction | - Reaction time is too short.- Microwave absorption is poor. | - Increase the hold time.- Ensure the solvent is polar enough (NMP is a good microwave absorber). |
| Formation of Side Products | - Temperature is too high, causing decomposition.- Presence of impurities in starting materials. | - Decrease the reaction temperature by 10-20 °C.- Purify starting materials before use. |
| Low Product Recovery After Work-up | - Product may be partially soluble in the aqueous layer.- Emulsion formation during extraction. | - Back-extract the aqueous layers with ethyl acetate.- Add more brine to the separatory funnel to break the emulsion. |
Conclusion
The microwave-assisted synthesis of 2-trifluoromethylquinazolin-4-amine derivatives offers a powerful, efficient, and environmentally conscious alternative to traditional synthetic methods.[4][7] This protocol provides researchers with a reliable and scalable tool to rapidly access these medicinally important compounds. The dramatic reduction in reaction times, coupled with high yields and cleaner reaction profiles, establishes MAOS as an indispensable technology in modern organic synthesis and drug discovery.
References
- Microwave Chemistry and its Applications - Research Journal of Pharmaceutical Dosage Forms and Technology.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI.
- Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A.
- Design and synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as potential Werner-dependent antiprolifer
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - Frontiers.
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC.
- Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones.
- (PDF)
- Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)
- Design and synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as potential Werner-dependent antiproliferative agents - ResearchG
- Microwave assisted synthesis of quinazolinone using different bases - ResearchG
- Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones - Beilstein Journals.
- Discovery of novel N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as the inhibitors of tubulin polymeriz
- Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications - Intern
- MICROWAVE ASSISTED SYNTHESIS AND CHARACTERIZATION OF SOME QUINAZOLINONE BASED CONDENSED HETEROCYCLES - TSI Journals.
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- 2. researchgate.net [researchgate.net]
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- 9. tsijournals.com [tsijournals.com]
- 10. Design and synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, chemoselective optimization, and self-validating experimental workflows.
Introduction & Mechanistic Rationale
The quinazoline scaffold is a privileged pharmacophore in drug discovery, particularly in the design of kinase inhibitors targeting EGFR, PI3K, and other critical oncogenic pathways[1]. Functionalization at the C-7 position via palladium-catalyzed Suzuki-Miyaura cross-coupling is a highly effective strategy for expanding structure-activity relationship (SAR) libraries[1.11].
However, performing cross-coupling on 7-bromo-2-(trifluoromethyl)quinazolin-4-amine presents a unique set of synthetic challenges that require precise optimization:
-
Hyper-Electrophilicity: The electron-withdrawing nature of the 2-trifluoromethyl (–CF₃) group, combined with the inherently electron-deficient quinazoline core, makes the ring highly susceptible to nucleophilic attack. Using harsh basic conditions (e.g., NaOH, KOtBu) can lead to unintended nucleophilic aromatic substitution (SNAr) or hydrolysis of the –CF₃ group.
-
Chemoselectivity Risks: The unprotected 4-amino (–NH₂) group can competitively coordinate with palladium species or undergo unintended Buchwald-Hartwig amination if the catalyst and ligand system are not properly tuned[2].
As a Senior Application Scientist, I have designed the following protocol to specifically address these electronic and steric demands, ensuring high yields and strict chemoselectivity.
Catalyst and Condition Selection (E-E-A-T Insights)
To establish a self-validating and robust protocol, the reaction conditions must perfectly balance catalytic reactivity with substrate stability.
-
Catalyst/Ligand System:
is selected as the optimal catalyst. The bidentate nature of the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a rigid coordination geometry that accelerates the reductive elimination step. Crucially, its steric bulk hinders the coordination of the free 4-amino group, thereby suppressing competitive C–N coupling[2]. -
Base Selection: Mild, inorganic bases such as
or are strictly required. They provide sufficient basicity to activate the boronic acid for transmetalation without degrading the –CF₃ group. -
Solvent System: A biphasic system of 1,4-Dioxane and Water (4:1 v/v) ensures excellent solubility of both the hydrophobic quinazoline substrate and the inorganic base, facilitating efficient transmetalation at the aqueous-organic interface[3].
Quantitative Optimization Data
The following table summarizes the optimization of reaction parameters to maximize the yield of the 7-aryl substituted product while minimizing side reactions.
| Entry | Catalyst System (5 mol%) | Base (2.0 eq) | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | DME / | 90 | 65 | Moderate yield; trace protodehalogenation observed. | ||
| 2 | 1,4-Dioxane / | 90 | 88 | Optimal; clean conversion, no –CF₃ degradation. | ||
| 3 | Toluene / | 100 | 72 | Trace Buchwald-Hartwig amination side products. | ||
| 4 | NaOH | 1,4-Dioxane / | 90 | 45 | Significant substrate degradation and SNAr hydrolysis. |
Experimental Workflow Visualization
Workflow for the Suzuki-Miyaura coupling of 7-bromo-2-(trifluoromethyl)quinazolin-4-amine.
Step-by-Step Experimental Protocol
Materials Required:
-
7-bromo-2-(trifluoromethyl)quinazolin-4-amine (1.0 equiv, limiting reagent)
-
Arylboronic acid or Arylboronic acid pinacol ester (1.5 equiv)
- adduct (0.05 equiv, 5 mol%)
-
Potassium phosphate tribasic (
) (2.0 equiv) -
Anhydrous 1,4-Dioxane and Deionized Water (4:1 ratio)
-
Argon or Nitrogen gas for degassing
Step 1: Reaction Setup (Inert Atmosphere)
-
To an oven-dried Schlenk flask or a microwave vial equipped with a magnetic stir bar, add 7-bromo-2-(trifluoromethyl)quinazolin-4-amine (1.0 eq) and the selected arylboronic acid (1.5 eq)[3].
-
Add
(2.0 eq) and the palladium catalyst (5 mol%). -
Seal the vessel with a septum and purge the atmosphere by applying vacuum and backfilling with Argon (repeat 3 times) to prevent catalyst oxidation prior to solvent addition.
Step 2: Solvent Addition and Degassing
-
In a separate flask, prepare a 4:1 (v/v) mixture of 1,4-Dioxane and Water. Sparge the solvent mixture with Argon for 15 minutes to remove dissolved oxygen.
-
Add the degassed solvent mixture to the reaction vessel via syringe to achieve a substrate concentration of 0.1 M to 0.2 M.
Step 3: Thermal Activation
-
Place the reaction vessel in a pre-heated oil bath at 90 °C. Stir vigorously (800-1000 rpm) to ensure optimal mixing of the biphasic system.
-
Monitor the reaction progress via LC-MS or TLC (Eluent: 5% MeOH in DCM). The electron-deficient nature of the quinazoline typically drives the oxidative addition and subsequent steps to completion within 12–16 hours[2].
Step 4: Workup and Self-Validation
-
Upon complete consumption of the starting material, cool the mixture to room temperature.
-
Dilute the mixture with Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional EtOAc.
-
Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with distilled water and brine.
-
Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure.
-
Self-Validation Check: The crude ¹H-NMR should show the disappearance of the characteristic C-7 bromine-adjacent proton signals and the appearance of the new aryl multiplet. The intact –CF₃ group must be confirmed via ¹⁹F-NMR (typically presenting a sharp singlet around -70 to -72 ppm).
Step 5: Purification
-
Purify the crude residue via flash column chromatography on silica gel using a gradient of Dichloromethane (DCM) to Methanol (MeOH) (e.g., 100:0 to 95:5) to afford the pure 7-aryl-2-(trifluoromethyl)quinazolin-4-amine.
References
-
Title: Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk) Source: National Institutes of Health (NIH) / PMC URL: [Link]
-
Title: Efficient Synthesis of Novel 1,3,4-Oxadiazoles Bearing a 4-N,N-Dimethylaminoquinazoline Scaffold via Palladium-Catalyzed Suzuki Cross-Coupling Reactions Source: National Institutes of Health (NIH) / PMC URL: [Link]
-
Title: Quinazolin derivatives as emerging alpha-glucosidase inhibitors Source: European Journal of Chemistry URL: [Link]
Sources
- 1. Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of Novel 1,3,4-Oxadiazoles Bearing a 4-N,N-Dimethylaminoquinazoline Scaffold via Palladium-Catalyzed Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Solvent Selection for the Recrystallization of 7-Bromo-Quinazoline Amines
Abstract
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic selection of solvents for the purification of 7-bromo-quinazoline amines via recrystallization. Quinazoline derivatives are pivotal scaffolds in medicinal chemistry, and achieving high purity is critical for downstream applications, including biological screening and formulation. This guide elucidates the theoretical principles underpinning solvent selection, presents a systematic protocol for solvent screening, and details a full-scale recrystallization procedure. The methodologies are designed to be robust and self-validating, ensuring the attainment of highly pure crystalline material.
Introduction: The Critical Role of Purity for Quinazoline Scaffolds
The quinazoline ring system is a foundational structure in modern drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] 7-bromo-quinazoline amines, a specific subclass, serve as valuable intermediates in the synthesis of targeted therapeutics.[3] The purity of these active pharmaceutical ingredients (APIs) or their precursors is not merely a regulatory requirement but a scientific necessity. Impurities can drastically alter biological activity, lead to false positives or negatives in screening assays, and introduce unforeseen toxicity.
Recrystallization is a powerful and economical technique for purifying solid organic compounds.[4][5] The process leverages differences in solubility between the target compound and its impurities in a given solvent. A successful recrystallization, which yields a product of high purity and in good recovery, is fundamentally dependent on the judicious choice of the solvent system.[6][7] This guide explains the causality behind making that choice.
Foundational Principles of Recrystallization Solvent Selection
The ideal recrystallization solvent exhibits a steep solubility curve for the compound of interest: high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[4][6] This differential solubility is the primary driving force for the purification process.
Core Criteria for an Ideal Solvent:
-
Temperature Coefficient: The solvent should dissolve the target compound sparingly or not at all at room temperature but readily at its boiling point.[4][8] This is the most crucial factor.
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the "mother liquor" after crystallization).[9]
-
Chemical Inertness: The solvent must not react with the compound being purified.[4]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[4]
-
Safety & Practicality: The solvent should be non-flammable, inexpensive, and have low toxicity.[4] While not always possible, these factors are important considerations.
For 7-bromo-quinazoline amines, the molecular structure—comprising a bicyclic aromatic system, a basic amine group, and a halogen substituent—suggests a moderate polarity. The amine group can participate in hydrogen bonding.[10] Therefore, solvents ranging from polar protic (alcohols) to moderately polar aprotic (ethyl acetate, acetone) and even nonpolar aromatic solvents (toluene) could be suitable candidates, often in combination.
Systematic Approach to Solvent Selection
A systematic, small-scale screening process is the most efficient method to identify an optimal solvent or solvent system. This empirical approach mitigates the risk of material loss on a larger scale.
Logical Workflow for Solvent Identification
The following diagram outlines the decision-making process for selecting a suitable recrystallization solvent system.
Caption: Decision workflow for systematic solvent selection.
Protocol: Small-Scale Solvent Screening
Objective: To identify a suitable single solvent or a miscible solvent/anti-solvent pair for recrystallization.
Materials:
-
Crude 7-bromo-quinazoline amine (~200 mg)
-
Selection of test solvents (see Table 1)
-
Small test tubes (e.g., 10 x 75 mm)
-
Spatula
-
Pasteur pipettes
-
Heating block or sand bath
-
Vortex mixer
Procedure:
-
Preparation: Place approximately 10-20 mg of the crude solid into several separate test tubes.
-
Room Temperature Test: Add a test solvent dropwise (0.2-0.3 mL) to a test tube at room temperature. Vortex the mixture.
-
Observation A: If the solid dissolves completely, the solvent is unsuitable as a single solvent but may be a "solvent" in a mixed-pair system.[9]
-
Observation B: If the solid remains insoluble or is sparingly soluble, proceed to the next step. This is a promising candidate.
-
-
Hot Solubility Test: Gently heat the test tube containing the sparingly soluble mixture. Add more solvent dropwise, heating and vortexing, until the solid just dissolves. Use the minimum amount of hot solvent necessary.[11]
-
Observation C: If the solid dissolves completely in a reasonable volume (< 1-2 mL), the solvent is a good candidate.
-
Observation D: If a large volume of solvent is required or the solid does not dissolve, the solvent is unsuitable.
-
-
Cooling & Crystallization Test: Allow the hot, clear solution from Observation C to cool slowly to room temperature, then place it in an ice-water bath.
-
Observation E: If abundant, well-formed crystals appear, you have identified an excellent single solvent for recrystallization.
-
Observation F: If no or very few crystals form, crystallization may need to be induced (e.g., by scratching the inside of the test tube) or this solvent is not ideal.[12]
-
-
Mixed-Solvent System Test: If no single solvent is ideal, select a pair: a "solvent" in which the compound is highly soluble (from Observation A) and an "anti-solvent" in which it is insoluble.
-
Dissolve the compound in a minimum amount of the hot "solvent".
-
Add the "anti-solvent" dropwise to the hot solution until it just becomes cloudy (turbid).[13]
-
Add a few drops of the "solvent" to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly. If crystals form, this is a viable mixed-solvent system.
-
Common Solvents for Screening
The choice of initial solvents should cover a range of polarities.
| Solvent | Boiling Point (°C) | Polarity Index | Potential Role |
| Water | 100 | 10.2 | Anti-solvent; may be used with alcohols. |
| Ethanol | 78 | 5.2 | Good starting point; often used with water.[14] |
| Methanol | 65 | 6.6 | Similar to ethanol, more polar. |
| Isopropanol | 82 | 4.3 | Good intermediate polarity solvent. |
| Acetone | 56 | 5.1 | Can be effective but low boiling point. |
| Ethyl Acetate | 77 | 4.4 | Good for moderately polar compounds. |
| Dichloromethane | 40 | 3.4 | Often dissolves compounds at RT. |
| Toluene | 111 | 2.4 | For less polar compounds/impurities. |
| Hexane/Heptane | 69 / 98 | 0.0 | Classic anti-solvents.[12] |
| Acetonitrile | 82 | 6.2 | Useful polar aprotic solvent. |
Polarity Index values are relative; sources may vary.
Detailed Recrystallization Protocol
This protocol assumes an appropriate solvent system has been identified from the screening process.
Experimental Workflow Diagram
Caption: Step-by-step experimental recrystallization workflow.
Step-by-Step Methodology
Safety: Always handle quinazoline derivatives and organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[15][16][17]
Procedure:
-
Dissolution: Place the crude 7-bromo-quinazoline amine into an Erlenmeyer flask (its sloped sides minimize solvent evaporation). Add a boiling chip. Heat the selected solvent to its boiling point in a separate flask. Add the minimum amount of hot solvent to the flask containing the solid until it is completely dissolved.[9]
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated carbon, boil for a few minutes, and then proceed to hot filtration.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization in the funnel.[6]
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6] Once the flask has reached room temperature, it can be placed in an ice bath for 15-30 minutes to maximize the yield of crystals.[18]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and filter paper.[9]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Transfer the crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven.
Validation of Purity
After recrystallization, it is essential to assess the purity of the final product. Common methods include:
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests the absence of significant impurities.
-
Spectroscopic Analysis (NMR, IR): Confirms the chemical identity and structural integrity of the compound.
Conclusion
The selection of an appropriate solvent is the most critical parameter in the successful recrystallization of 7-bromo-quinazoline amines. By employing a systematic, small-scale screening approach based on the principles of solubility, researchers can efficiently identify an optimal solvent system. The detailed protocol provided herein offers a robust framework for obtaining high-purity crystalline material, which is indispensable for the advancement of research and development in medicinal chemistry.
References
-
University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Chem 20L - Organic Chemistry Laboratory. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]
-
Scribd. (n.d.). Solvent Selection for Crystallization. Retrieved from [Link]
-
YouTube. (2012, May 7). Recrystallization using two solvents. Retrieved from [Link]
-
University of Colorado, Boulder. (n.d.). Recrystallization, filtration and melting point. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
EBSCO Information Services. (n.d.). Recrystallization (chemistry). Research Starters. Retrieved from [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
-
Frontiers in Chemistry. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [Link]
-
Szabo-Scandic. (n.d.). Quinazoline Safety Data Sheet. Retrieved from [Link]
-
Waseda University. (n.d.). Recrystallization method. Retrieved from [Link]
-
Swarthmore College. (2009). Experiment 9 — Recrystallization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 7-Bromoquinazoline. PubChem. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2025). Synthesis of Quinazoline Derivatives in the Presence of Titanium-Containing Solid Acid Nanoparticles. Retrieved from [Link]
-
Techno PharmChem. (n.d.). Quinoline for Synthesis Material Safety Data Sheet. Retrieved from [Link]
-
Penta. (2025). Quinoline - Safety Data Sheet. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: quinoline. Retrieved from [Link]
-
Taylor & Francis Online. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Retrieved from [Link]
-
ResearchGate. (2020). Chemistry and activity of quinazoline moiety: A systematic review study. Retrieved from [Link]
-
Chem-Impex. (n.d.). 2-Amino-7-bromo-3H-quinazolin-4-one. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Retrieved from [Link]
-
American Elements. (n.d.). 7-Bromoquinazoline. Retrieved from [Link]
-
University of Babylon. (2020). Amines and Heterocycles. Retrieved from [Link]
-
Al-Mustaqbal University College. (n.d.). Amine compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinazoline. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC. Retrieved from [Link]
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- 5. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
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Application Note: High-Throughput Preparation of N-Aryl-2-Trifluoromethyl-Quinazoline-4-Amine Libraries
Executive Summary & Scaffold Significance
The quinazoline ring system is a highly privileged pharmacophore in modern drug discovery, forming the structural backbone of numerous FDA-approved kinase inhibitors. Recent structural optimization strategies have demonstrated that introducing a trifluoromethyl (–CF₃) group at the 2-position of the quinazoline core profoundly alters its pharmacological profile[1].
The –CF₃ moiety serves three critical functions:
-
Physicochemical Enhancement : It increases lipophilicity and membrane permeability, facilitating intracellular target engagement[1].
-
Metabolic Shielding : The strong carbon-fluorine bonds block potential sites of cytochrome P450-mediated oxidation, significantly increasing the compound's half-life.
-
Chemical Activation : The profound electron-withdrawing effect of the –CF₃ group highly activates the C4 position of the quinazoline ring, making it an exceptional electrophile for nucleophilic aromatic substitution (
)[2].
Libraries of N-aryl-2-trifluoromethyl-quinazoline-4-amines synthesized via this activated scaffold have recently been identified as potent inhibitors of Werner (WRN) helicase—a critical synthetic lethal target in microsatellite instability (MSI) cancers[3]. Additionally, specific derivatives within this class disrupt cellular microtubule networks by binding to the colchicine site, acting as potent tubulin polymerization inhibitors in leukemia models[2]. This application note details a robust, self-validating, three-step modular protocol for the parallel synthesis of these high-value libraries.
Synthetic Workflow & Mechanistic Rationale
The generation of the library relies on a divergent synthetic strategy. A common, highly reactive intermediate—4-chloro-2-(trifluoromethyl)quinazoline—is synthesized in bulk, which is then aliquoted and reacted with a diverse array of anilines to generate the final library.
Figure 1: Three-step modular synthetic workflow for N-aryl-2-trifluoromethyl-quinazoline-4-amine libraries.
Self-Validating Experimental Protocols
Step 1: Cyclocondensation to 2-(Trifluoromethyl)quinazolin-4(3H)-one
-
Causality of Reagents : Trifluoroacetic anhydride (TFAA) is utilized as both the acylating and dehydrating agent. It rapidly acylates the primary amine of 2-aminobenzamide to form a 2-(2,2,2-trifluoroacetamido)benzamide intermediate. Subsequent heating drives an intramolecular cyclization via dehydration, yielding the thermodynamically stable pyrimidone ring[4].
-
Protocol :
-
Dissolve 2-aminobenzamide (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.
-
Cool the solution to 0 °C and add TFAA (1.5 equiv) dropwise to control the exothermic acylation.
-
Heat the reaction mixture to reflux (65 °C) for 4 hours.
-
Concentrate the mixture in vacuo and recrystallize the crude solid from ethanol.
-
-
Self-Validation (IPC) : Monitor the reaction via LC-MS. The step is validated when the starting material peak (
137) is completely replaced by the product mass ( 215 ). A distinct shift in the UV absorption maximum also confirms the extended conjugation of the newly formed fused bicyclic system.
Step 2: Chlorination to 4-Chloro-2-(trifluoromethyl)quinazoline
-
Causality of Reagents : The quinazolinone exists in a lactam-lactim tautomeric equilibrium. Phosphorus oxychloride (
) reacts with the lactim (hydroxyl) form. -Dimethylaniline is added not merely as an acid scavenger, but as a nucleophilic catalyst. It facilitates the formation of a highly reactive Vilsmeier-Haack-type intermediate, which significantly accelerates the displacement of the dichlorophosphate leaving group by chloride[4]. -
Protocol :
-
Suspend 2-(trifluoromethyl)quinazolin-4(3H)-one (1.0 equiv) in neat
(10 volumes). -
Add
-dimethylaniline (1.2 equiv) dropwise. -
Reflux the mixture at 105 °C for 4.5 hours[4].
-
Cool to room temperature and carefully quench the mixture by pouring it into a vigorously stirred 0 °C mixture of diethyl ether and water to hydrolyze excess
without hydrolyzing the product[4]. Extract and dry the organic layer.
-
-
Self-Validation (IPC) : The 4-chloro intermediate is highly sensitive to hydrolysis. To validate its formation without degradation, quench a 10 µL reaction aliquot in 1 mL of anhydrous methanol. LC-MS analysis should reveal the quantitative formation of the 4-methoxy derivative (
229), proving the presence of the active 4-chloro species ( 233/235, exhibiting the characteristic 3:1 chlorine isotope pattern).
Step 3: Parallel Library Generation
-
Causality of Reagents : Isopropanol (iPrOH) is selected as the solvent over aprotic alternatives like DMF. Its protic nature hydrogen-bonds with the departing chloride ion, stabilizing the transition state of the Meisenheimer complex. Furthermore, the final N-aryl products typically exhibit poor solubility in cold isopropanol, allowing for direct isolation via precipitation, bypassing the bottleneck of column chromatography.
-
Protocol :
-
In a parallel synthesizer block, dispense 4-chloro-2-(trifluoromethyl)quinazoline (1.0 equiv) into vials containing isopropanol.
-
Add the respective aniline derivatives (1.1 equiv) and a catalytic amount of concentrated HCl (0.1 equiv) to each vial.
-
Seal and heat the block to 80 °C for 12 hours.
-
Cool the block to 0 °C to induce precipitation. Filter the solids and wash with cold isopropanol.
-
-
Self-Validation (IPC) : The reaction is visually self-validating; the homogeneous solution becomes a heavy suspension as the product forms. LC-MS of the precipitate will confirm the loss of the chlorine isotope pattern and the presence of the desired
mass for each specific aniline derivative.
Quantitative Profiling & Structure-Activity Relationship (SAR)
The synthesized library members are typically evaluated for their anti-proliferative activities. The table below summarizes representative cytotoxicity data for selected N-aryl substitutions against key cancer cell lines, demonstrating how electronic and steric variations on the aniline ring dictate biological targeting[3],[2].
| Compound ID | Aniline Substitution ( | PC3 | K562 | HeLa | Primary Mechanism / Target |
| Lib-01 | 4-Methoxyphenyl | 0.49 | 0.08 | 0.01 | Tubulin Polymerization[2] |
| Lib-02 | 3-Fluoro-4-chlorophenyl | 1.25 | 0.52 | 0.38 | WRN Helicase Inhibition[3] |
| Lib-03 | 3,4,5-Trimethoxyphenyl | 0.11 | 0.05 | 0.02 | Tubulin Polymerization[2] |
| Lib-04 | 4-Aminomethyl(1,1'-biphenyl) | >10.0 | >10.0 | >10.0 | Angiotensin II Antagonism[4] |
Note: The 3,4,5-trimethoxyphenyl moiety (Lib-03) is a known pharmacophore for the colchicine binding site on tubulin, explaining its profound sub-micromolar efficacy against the K562 leukemia cell line[2]. Conversely, halogenated single-ring anilines (Lib-02) show higher selectivity for the WRN helicase pocket[3].
References
1.[3] Design and synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as potential Werner-dependent antiproliferative agents - PubMed. nih.gov. 3 2.[1] Design and synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as potential Werner-dependent antiproliferative agents - ResearchGate. researchgate.net. 1 3.[2] Discovery of novel N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as the inhibitors of tubulin polymerization in leukemia cells - ResearchGate. researchgate.net. 2 4.[4] US5256781A - Substituted quinazolines as angiotensin II antagonists - Google Patents. google.com. 4
Sources
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- 3. Design and synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US5256781A - Substituted quinazolines as angiotensin II antagonists - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis with 2-Trifluoromethylaromatics
A Guide to Preventing Unwanted Hydrolysis and Defluorination
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-trifluoromethylated aromatic compounds. The trifluoromethyl (CF₃) group is a valuable substituent in modern chemistry, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1] However, its synthesis can be complicated by an often-underestimated side reaction: the hydrolysis of the CF₃ group, particularly when it is positioned ortho to another functional group on an aromatic ring.
This guide provides in-depth technical support in a question-and-answer format to directly address the specific challenges you may encounter. We will delve into the mechanisms of degradation, provide actionable troubleshooting protocols, and offer preventative strategies to ensure the integrity of your trifluoromethylated molecules throughout your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: How stable is the 2-trifluoromethyl group? I thought C-F bonds were exceptionally strong.
A1: While the carbon-fluorine bond is indeed one of the strongest single bonds in organic chemistry, the stability of a trifluoromethyl group on an aromatic ring is highly context-dependent.[2] Under neutral conditions, it is generally robust. However, its stability is significantly compromised under both strongly acidic and strongly basic conditions. The ortho position, in particular, can be susceptible due to neighboring group effects and altered electronics.
Q2: What are the primary products of 2-trifluoromethyl group hydrolysis?
A2: The most common hydrolysis product is the corresponding carboxylic acid (-COOH). In some instances, particularly under anhydrous acidic conditions, the reaction may proceed through intermediate species like a difluoromethyl carbocation, which can be trapped by other nucleophiles. Under certain conditions, partial hydrolysis to a difluoromethyl ketone can also be observed.
Q3: How can I detect if my 2-trifluoromethyl group has hydrolyzed?
A3: The most direct and powerful technique is ¹⁹F NMR spectroscopy .[3] Your starting material will have a characteristic singlet for the -CF₃ group. The appearance of new fluorine-containing signals, or a decrease in the integral of your starting material's signal relative to an internal standard, indicates degradation. High-resolution mass spectrometry (HRMS) is also invaluable for identifying the exact mass of hydrolysis byproducts like the corresponding carboxylic acid.
Troubleshooting Guide: Reaction-Specific Issues and Solutions
This section addresses common problems encountered during specific synthetic transformations.
Issue 1: Hydrolysis During Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
"I'm attempting a Suzuki coupling with a 2-trifluoromethylphenylboronic acid, and I'm seeing significant formation of 2-carboxybenzotrifluoride. What's going wrong?"
This is a frequent challenge. The basic conditions required to activate the boronic acid for transmetalation can also promote the hydrolysis of the nearby CF₃ group.[1]
Probable Causes & Solutions:
-
Choice of Base: Strong, nucleophilic bases like NaOH or KOH in the presence of water are highly problematic.
-
Solution: Switch to milder, less nucleophilic inorganic bases. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often excellent choices.[1][4] For particularly sensitive substrates, potassium fluoride (KF) can be effective as it is basic enough to facilitate transmetalation without aggressively promoting hydrolysis.[5]
-
-
Reaction Temperature and Time: Prolonged heating increases the rate of hydrolysis.
-
Solution: Optimize the reaction for the lowest possible temperature and shortest time. Screen different palladium catalysts and ligands to find a system that provides a high turnover frequency, allowing the desired coupling to outpace the degradation. For instance, using highly active phosphine ligands can significantly shorten reaction times.
-
-
Solvent System: The presence of water is a prerequisite for hydrolysis.
-
Solution: While many Suzuki protocols use aqueous/organic mixtures, for highly sensitive substrates, consider using anhydrous conditions with a base soluble in an organic solvent, such as Cs₂CO₃ in dioxane.
-
Table 1: Comparative Guide to Base Selection in Suzuki Couplings with Sensitive Substrates
| Base | Typical Conditions | Suitability for CF₃-Containing Substrates | Comments |
| NaOH, KOH | Toluene/EtOH/H₂O | Low | Highly nucleophilic; high risk of hydrolysis.[4] |
| Na₂CO₃, K₂CO₃ | Toluene/H₂O or DMF/H₂O | Moderate to High | Generally effective and a good starting point.[4] |
| K₃PO₄ | Toluene, Dioxane | High | Often provides excellent results with sensitive substrates. |
| Cs₂CO₃ | Dioxane, THF | Very High | High solubility in organic solvents allows for anhydrous conditions. |
| KF | THF, Toluene | High | A mild base that can be effective when others fail.[5] |
Issue 2: Degradation by Lewis Acids
"I used a Lewis acid to activate a carbonyl for nucleophilic attack, but my 2-trifluoromethyl group was cleaved."
Certain Lewis acids can actively promote C-F bond cleavage, leading to defluorination or hydrolysis.
Probable Causes & Solutions:
-
Lewis Acid Identity: "Hard" Lewis acids, especially those with a high affinity for fluoride, are particularly problematic. Strong Lewis acids like BCl₃, BBr₃, and AlCl₃ can abstract a fluoride ion from the trifluoromethyl group, initiating decomposition.[6]
-
Solution: Opt for "softer" or weaker Lewis acids. Catalytic amounts of species like ZnCl₂, Cu(OTf)₂, or Sc(OTf)₃ may be better tolerated. When possible, use Lewis acids that are known to be compatible with fluorinated compounds, such as BF₃·OEt₂, which is often used in trifluoromethylation reactions.[7] Always screen Lewis acids in small-scale test reactions.
-
DOT Diagram: Lewis Acid-Mediated CF₃ Degradation
Caption: Strong Lewis acids can abstract a fluoride ion, leading to decomposition.
Issue 3: Instability During pH Adjustment in Workup
"My reaction seemed to work, but I lost my product during the aqueous workup."
The trifluoromethyl group can be surprisingly sensitive to pH swings, even at room temperature during extraction.
Probable Causes & Solutions:
-
Strong Acid/Base Wash: Washing with concentrated HCl or NaOH solutions can cause rapid hydrolysis on the funnel.
-
Solution: Use milder aqueous solutions for washing. Saturated sodium bicarbonate (NaHCO₃) is a good choice for neutralizing acids, and dilute solutions of ammonium chloride (NH₄Cl) can be used to neutralize bases. Always perform washes promptly and without vigorous, prolonged shaking. If possible, keep the separatory funnel cool with an ice bath.
-
Diagnostic Toolkit: ¹⁹F NMR Spectroscopy
¹⁹F NMR is your primary tool for diagnosing issues with the trifluoromethyl group. The chemical shift of the CF₃ group is highly sensitive to its electronic environment.
DOT Diagram: Diagnostic Workflow
Caption: A decision workflow for diagnosing CF₃ group stability using ¹⁹F NMR.
Table 2: Typical ¹⁹F NMR Chemical Shifts for Diagnostics (vs. CFCl₃)
Note: Chemical shifts can vary with solvent and substituents. These are approximate values.
| Compound Type | Structure Fragment | Approximate δ (ppm) |
| Starting Material | Ar-CF₃ | -60 to -64 |
| Hydrolysis Product | Ar-COOH | Not visible in ¹⁹F NMR |
| Partial Hydrolysis | Ar-C(O)CF₂H | -115 to -125 (doublet) |
| Defluorination | Ar-CHF₂ | -105 to -115 (triplet) |
Preventative Strategies and Best Practices
-
Mind the pH: This is the most critical parameter. If you must use basic or acidic conditions, use the mildest reagents possible for the shortest duration and at the lowest temperature feasible. Buffer your reaction medium if possible.
-
Temperature Control: Hydrolysis is kinetically driven. Running reactions at lower temperatures, even if it extends the reaction time slightly, can often be the key to preserving the CF₃ group.[8]
-
Reagent Selection:
-
Bases: Favor K₂CO₃, Cs₂CO₃, K₃PO₄, or non-nucleophilic organic bases (e.g., DBU, DIPEA) over hydroxides or alkoxides.
-
Acids: Use protic acids cautiously. For Lewis acids, screen weaker options first.
-
-
Inert Atmosphere: While not directly preventing hydrolysis, maintaining an inert atmosphere (N₂ or Ar) is good practice to prevent unforeseen side reactions with oxygen or moisture that could lead to complex reaction mixtures.
-
Is a "Protecting Group" for a CF₃ Group Possible? Currently, there are no "protecting groups" for a trifluoromethyl group in the classical sense (i.e., a group that is easily attached and removed). The strength of the C-F bond makes such a strategy synthetically challenging. Therefore, the focus must remain on optimizing reaction conditions and reagent selection to prevent degradation.
By understanding the factors that lead to the hydrolysis of the 2-trifluoromethyl group and by implementing the troubleshooting and preventative strategies outlined in this guide, you can significantly improve the success rate of your synthetic endeavors with these valuable compounds.
References
- BenchChem. Technical Support Center: Preventing Defluorination in Reactions with Fluoropyridines. BenchChem. Accessed January 2024.
- Lye, K., & Young, R. D. (2024). A review of frustrated Lewis pair enabled monoselective C–F bond activation. Chemical Society Reviews, 53(2), 558-595.
- BenchChem. Technical Support Center: Trifluoromethyl Group Stability in Imidazole Synthesis. BenchChem. Accessed January 2024.
- BenchChem. A Technical Guide to the Thermal Stability and Decomposition of 2-Trifluoromethyl-terephthalonitrile. BenchChem. Accessed January 2024.
- Konno, T., et al. (2017). Lewis Acid Promoted Single C−F Bond Activation of the CF3 Group: SN1'‐Type 3,3‐Difluoroallylation of Arenes with 2‐Trifluoromethyl‐1‐alkenes.
- La-Venia, A., et al. (2015). Catalytic activation of a single C–F bond in trifluoromethyl arenes. Chemical Science, 6(12), 7215-7220.
- Tang, X., et al. (2017). Selective Single C(sp3)−F Bond Cleavage in Trifluoromethylarenes: Merging Visible-Light Catalysis with Lewis Acid Activation. Journal of the American Chemical Society, 139(51), 18444-18447.
- Ni, C., & Hu, J. (2016). Contemporary synthetic strategies in organofluorine chemistry.
- Xie, J., et al. (2023). Challenges and strategies in selective defluorinative C–N coupling of the C(sp³)–F bond in Ar-CF3 and Ar-CHF2.
- Gray, G. W., Harrison, K. J., & Nash, J. A. (1975). The effect of the terminal trifluoromethyl group on nematic liquid crystal thermal stability. Journal of the Chemical Society, Perkin Transactions 2, (4), 431-434.
- Powers, D. C., & Ritter, T. (2015). Synthetic Advantages of Defluorinative C–F Bond Functionalization. Accounts of Chemical Research, 48(5), 1541-1552.
- Kalyani, D., & Sanford, M. S. (2011). Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. Proceedings of the National Academy of Sciences, 108(33), 13444-13449.
- Alfa Chemistry. 19F NMR Chemical Shift Table. Alfa Chemistry. Accessed January 2024.
- Reich, H. J. NMR Spectroscopy :: 19F NMR Chemical Shifts. University of Wisconsin-Madison. Accessed January 2024.
- Wikipedia.
- Reinscheid, U. M., et al. (2006). Mild hydrolysis of 2-trifluoromethylphenol: kinetics, mechanism and environmental relevance. Chemosphere, 65(2), 318-323.
- UCSB Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. Accessed January 2024.
- University of Rochester. 19F NMR Reference Standards. University of Rochester. Accessed January 2024.
- Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Accessed January 2024.
- Shcherbakov, A. A., et al. (2013). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. Journal of the American Chemical Society, 135(43), 16048-16051.
- University of Rochester Department of Chemistry. How To: Troubleshoot a Reaction. University of Rochester. Accessed January 2024.
- Organic Chemistry Portal. Suzuki Coupling. Organic-Chemistry.org. Accessed January 2024.
- Naeemi, A., & Asl-Jafari, B. (2013). The effect of various bases on the Suzuki coupling reaction a.
- Follet, M., et al. (2018). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Organic Letters, 2(13), 2023-2025.
- BenchChem. A Computational Showdown: Unraveling the Reaction Mechanisms of Trifluoromethylating Agents. BenchChem. Accessed January 2024.
- Shang, M., et al. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 23(1), 148.
- Slideshare. Nmr spectroscopy of fluorine 19. Slideshare. Accessed January 2024.
- BenchChem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem. Accessed January 2024.
- Wang, X., et al. (2023). Synthesis of α-CF3 Amides via Palladium-Catalyzed Carbonylation of 2-Bromo-3,3,3-trifluoropropene. ACS Omega, 8(7), 6949-6955.
- Shields, J. D., & Sanford, M. S. (2017). Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis. Organometallics, 36(1), 169-178.
- Wang, D., & Hartwig, J. F. (2013). Base‐Free Pd‐Catalyzed C−Cl Borylation of Fluorinated Aryl Chlorides.
- Copelli, S., et al. (2022). Hydrolysis and chlorination kinetics of epichlorohydrin and glycidol in aqueous solutions. Reaction Chemistry & Engineering, 7(10), 2209-2220.
- Reddit. Hydrogenation troubleshooting. r/Chempros. Accessed January 2024.
- Liang, S., et al. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides.
- Herrera, D. (2016). Hydrolysis of the Trifluoromethyl Group in Triarylphosphines: Scope of the Reaction in the Preparation of Carboxylic. TDX (Tesis Doctorals en Xarxa).
- Postigo, A. (2017). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Current Organic Chemistry, 21(24), 2541-2561.
- Sodeoka, M., et al. (2024). Insights into Deoxytrifluoromethylation/Aromatization to Access Highly Substituted Trifluoromethyl Arenes. The Journal of Organic Chemistry, 89(3), 1736-1748.
- Yamamoto, H., & Ishihara, K. (2002). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines.
- Dembinski, R., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2348-2358.
- Rivas, F. J., et al. (2009). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Industrial & Engineering Chemistry Research, 48(5), 2297-2301.
- Okino, T., et al. (2003). DFT-GIAO calculations of F-19 NMR chemical shifts for perfluoro compounds. Journal of Fluorine Chemistry, 123(1), 97-103.
- Gross, Z., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
- SpectraBase. Benzoyl fluoride - Optional[19F NMR] - Chemical Shifts. SpectraBase. Accessed January 2024.
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- 7. Lewis Acid Promoted Single C-F Bond Activation of the CF3 Group: SN 1'-Type 3,3-Difluoroallylation of Arenes with 2-Trifluoromethyl-1-alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Troubleshooting low reactivity of 7-bromo position in Buchwald-Hartwig coupling
Technical Support Center: Buchwald-Hartwig Coupling
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, providing a powerful method for constructing carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals, agrochemicals, and functional materials.[2][3] However, the reaction's success is highly dependent on the electronic and steric properties of the substrates.
Researchers frequently encounter challenges with substrates where the halogen is in a sterically hindered position, such as the 7-bromo position on various fused heterocyclic or polycyclic aromatic systems. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to address the low reactivity often observed in these challenging couplings. We will explore the underlying reasons for this diminished reactivity and offer field-proven solutions to optimize reaction outcomes.
Troubleshooting Guide: Overcoming Inertness at the 7-Bromo Position
This section is designed to address specific issues you may encounter in the lab.
Q1: My reaction shows no conversion. Where do I start my investigation?
When a reaction fails completely, it's crucial to systematically verify the foundational components of the catalytic system before exploring more complex optimizations.
-
Catalyst and Ligand Integrity: The active Pd(0) species is oxygen-sensitive. Ensure your palladium source and phosphine ligand have not been compromised. Modern palladium precatalysts (e.g., G3 or G4 XPhos, RuPhos) are often more reliable than generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[4][5] These precatalysts are typically more stable and efficiently generate the active LPd(0) catalyst upon exposure to a base.[6]
-
Reagent and Solvent Quality: Use anhydrous, degassed solvents. Oxygen can oxidize the phosphine ligand and the Pd(0) catalyst, rendering it inactive. Ensure your amine and base are pure and dry. The physical properties of the base can also matter; grinding solid bases or using soluble organic bases can improve consistency.[7]
-
Inert Atmosphere: Meticulously maintain an inert atmosphere (Argon or Nitrogen) throughout the setup and reaction time. Even brief exposure to air can be detrimental. Purge the reaction vessel thoroughly before adding reagents and maintain a positive pressure of inert gas.
Q2: I'm seeing very low conversion (<20%). How can I systematically improve the yield?
Low conversion in sterically demanding couplings is common and often points to a suboptimal catalyst system or reaction conditions. A systematic optimization approach is required.
1. Ligand Selection is Critical: The single most impactful variable for a hindered substrate is the ligand. The low reactivity at a sterically encumbered 7-position is often due to a slow oxidative addition step. Bulky, electron-rich dialkylbiaryl phosphine ligands are designed to accelerate this step and the subsequent reductive elimination.[1][2]
-
Initial Screening: Start with a well-established, robust ligand known for coupling hindered substrates. XPhos is an excellent baseline choice.[8]
-
Further Screening: If XPhos gives low conversion, screen other ligands from the Buchwald family. RuPhos is often effective for secondary amines, while BrettPhos can be superior for primary amines.[4][9] For particularly challenging substrates, more specialized ligands like tBuBrettPhos may be necessary.[9]
2. Optimize the Base and Solvent System: The base not only deprotonates the amine but also influences the catalyst's state and activity.
-
Base Strength: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) generally lead to higher reaction rates.[9] However, if your substrate has base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are necessary, though they may require higher temperatures to be effective.[5]
-
Solvent Choice: The solvent must solubilize the reaction components. Toluene and 1,4-dioxane are common first choices.[8] Dioxane can sometimes offer better solubility and lead to higher conversions. Ethers like THF or CPME can also be effective.
3. Adjust Temperature and Reaction Time: Challenging couplings often require more forcing conditions.
-
Temperature: Typical temperatures range from 80-110 °C.[5] If you see low conversion at 80 °C, incrementally increase the temperature to 100 °C or 110 °C.
-
Time: Sterically hindered reactions are slower. Monitor the reaction by LC-MS or GC-MS over a 24-hour period to determine if the reaction is simply slow or has stalled.
Caption: The Buchwald-Hartwig catalytic cycle, highlighting the challenging oxidative addition step.
Q5: What are common side reactions, and how can I minimize them?
When the desired C-N coupling is slow, side reactions can become more prominent.
-
Hydrodehalogenation: This is the reduction of the aryl bromide to the corresponding arene (Ar-H). It can occur if there are sources of hydride in the reaction or via β-hydride elimination pathways. Using a well-defined precatalyst and ensuring anhydrous conditions can help minimize this.
-
Amine Homocoupling: Dimerization of the amine can sometimes be observed, though it is less common. Optimizing catalyst loading and temperature can mitigate this. [4]
Experimental Protocols & Data
Table 1: Ligand and Base Selection Guide for Hindered 7-Bromo Substrates
| Category | Reagent | Recommended Use & Rationale | Potential Drawbacks |
| Ligands | XPhos | Excellent first choice for general screening. Robust and effective for many hindered aryl bromides. [8] | May not be optimal for all amine classes. |
| RuPhos | Often superior for coupling with secondary amines. [4] | Less effective for some primary amines. | |
| BrettPhos | Specifically designed for and often highly effective with primary amines and amides. [9] | Can be less effective for secondary amines. | |
| Bases | NaOtBu / KOtBu | Strong bases that permit high reaction rates, often allowing for lower catalyst loadings and temperatures. [9] | Incompatible with base-sensitive functional groups (e.g., esters, nitro groups). |
| LHMDS | Strong, non-nucleophilic base. Its use can lead to higher tolerance for proton-bearing functional groups (e.g., hydroxyls). [9] | Can be more expensive and sensitive to handling. | |
| Cs₂CO₃ / K₃PO₄ | Weaker bases compatible with a wider range of functional groups. [5] | Requires higher reaction temperatures and potentially higher catalyst loadings to achieve good rates. |
Protocol 1: Screening Reaction Setup for a Hindered 7-Bromo Substrate
This protocol describes setting up parallel reactions to efficiently screen different ligands.
-
Preparation: In a glovebox, arrange an array of reaction vials equipped with stir bars.
-
Add Solids: To each vial, add the 7-bromo substrate (0.1 mmol, 1.0 equiv), the selected base (e.g., NaOtBu, 0.14 mmol, 1.4 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 0.002 mmol, 2 mol%), and any other solid reagents.
-
Dispense Solvent: Add anhydrous, degassed solvent (e.g., Toluene, 1.0 mL) to each vial.
-
Add Amine: Add the amine coupling partner (0.12 mmol, 1.2 equiv) via syringe.
-
Seal and Heat: Seal the vials tightly with PTFE-lined caps. Remove the vials from the glovebox and place them in a pre-heated aluminum heating block (e.g., at 100 °C).
-
Stir and Monitor: Stir the reactions for 12-24 hours. Monitor progress by taking small aliquots and analyzing via LC-MS or GC-MS.
-
Workup: After cooling, quench the reactions with saturated aqueous NH₄Cl, extract with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, filter, and concentrate. Analyze the crude material to determine conversion and identify the most promising conditions.
References
- Benchchem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.
- Benchchem. (n.d.). discovery and development of Buchwald ligands.
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
RSC Publishing. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science, 2(1), 27–50. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Sources
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- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 7. researchgate.net [researchgate.net]
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Validation & Comparative
Navigating the Maze: A Comparative Guide to the HRMS Fragmentation Patterns of Trifluoromethyl-Quinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, trifluoromethyl-quinazoline derivatives stand out as a privileged scaffold, forming the core of numerous therapeutic agents.[1] The trifluoromethyl group is a bioisostere of the methyl group but with profoundly different electronic properties, enhancing metabolic stability, lipophilicity, and binding affinity.[1] Elucidating the structure of novel analogues and their metabolites is a critical step in drug discovery and development, where High-Resolution Mass Spectrometry (HRMS) is an indispensable tool. This guide provides an in-depth comparison of the fragmentation patterns of trifluoromethyl-quinazoline derivatives, offering insights into how the position of the trifluoromethyl group influences fragmentation pathways under Electrospray Ionization (ESI).
The Decisive Influence of Structure on Fragmentation
The fragmentation of protonated quinazoline derivatives in the gas phase is not a random process; it is predominantly governed by the inherent structure of the molecule.[2] The site of protonation, often a nitrogen atom in the quinazoline core, can migrate, leading to specific bond elongations and subsequent cleavages that reveal the underlying molecular architecture.[2] The introduction of a strongly electron-withdrawing trifluoromethyl group further directs these fragmentation pathways, making HRMS a powerful technique for isomer differentiation.
Proposed Fragmentation Pathways: A Comparative Analysis
To illustrate the influence of the trifluoromethyl group's position on the fragmentation cascade, let's consider three representative positional isomers of a simple trifluoromethyl-substituted quinazoline. The following sections will detail their expected fragmentation patterns under positive ion ESI-HRMS.
Case Study 1: 2-Amino-4-(trifluoromethyl)quinazoline
This isomer is expected to exhibit characteristic fragmentation patterns originating from the quinazoline core and the trifluoromethyl group.
Key Predicted Fragmentation Pathways:
-
Loss of a Trifluoromethyl Radical (•CF3): A primary fragmentation pathway for many trifluoromethyl-containing compounds is the homolytic cleavage of the C-CF3 bond, resulting in the loss of a •CF3 radical. This would yield a prominent fragment ion.
-
Retro-Diels-Alder (RDA) Reaction: The quinazoline ring can undergo a characteristic RDA reaction, leading to the cleavage of the pyrimidine ring.
-
Loss of Neutral Molecules: Sequential losses of small neutral molecules such as HCN from the quinazoline core are also anticipated.[3]
Case Study 2: 2-Amino-6-(trifluoromethyl)quinazoline
With the trifluoromethyl group on the benzene ring, the fragmentation is expected to be influenced by its electronic effect on the fused ring system.
Key Predicted Fragmentation Pathways:
-
Initial Ring Cleavage: The fragmentation may be initiated by the cleavage of the pyrimidine ring, followed by fragmentation of the substituted benzene ring.
-
Loss of •CF3: Similar to the 4-substituted isomer, loss of the trifluoromethyl radical is a probable fragmentation pathway.
-
Characteristic Benzene Ring Fragmentation: Following the initial cleavages, fragments characteristic of a substituted benzene ring would be observed.
Case Study 3: 2-Amino-7-(trifluoromethyl)quinazoline
The fragmentation of this isomer will also be dictated by the position of the trifluoromethyl group on the aromatic ring, likely leading to subtle but measurable differences in fragment ion abundances compared to the 6-substituted isomer.
Key Predicted Fragmentation Pathways:
-
Substituent-Directed Fragmentation: The position of the trifluoromethyl group will influence the relative stability of the resulting fragment ions, leading to differences in the observed mass spectrum compared to the 6-isomer.
-
Common Quinazoline Core Fragmentation: Despite the positional difference, common fragmentation pathways involving the quinazoline core, such as the loss of HCN, are still expected.
Comparative Data Summary
The following table summarizes the predicted key fragment ions for the three positional isomers, highlighting the diagnostic fragments that can be used for their differentiation.
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Diagnostic Value |
| 2-Amino-4-(trifluoromethyl)quinazoline | [M+H - CF3]+ | •CF3 | High |
| [M+H - HCN]+ | HCN | Moderate | |
| RDA Fragment | C2H2N2 | High | |
| 2-Amino-6-(trifluoromethyl)quinazoline | [M+H - CF3]+ | •CF3 | High |
| [M+H - HCN]+ | HCN | Moderate | |
| Substituted Benzene Fragment | C2H3N3 | High | |
| 2-Amino-7-(trifluoromethyl)quinazoline | [M+H - CF3]+ | •CF3 | High |
| [M+H - HCN]+ | HCN | Moderate | |
| Substituted Benzene Fragment | C2H3N3 | High (distinguishable by relative abundance) |
Experimental Protocol for ESI-HRMS Analysis
The following is a generalized protocol for the analysis of trifluoromethyl-quinazoline derivatives by ESI-HRMS.
1. Sample Preparation:
-
Dissolve the trifluoromethyl-quinazoline derivative in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of approximately 1-10 µg/mL.[4]
-
Ensure the sample is fully dissolved. If necessary, use sonication.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. Instrumentation:
-
Utilize a high-resolution mass spectrometer, such as a Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
3. ESI-HRMS Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V (can be optimized to control in-source fragmentation)
-
Source Temperature: 120 - 150 °C
-
Desolvation Gas (N2) Flow: 600 - 800 L/hr
-
Desolvation Temperature: 350 - 450 °C
-
Mass Range: m/z 50 - 1000
-
Acquisition Mode: Full scan MS and tandem MS (MS/MS) of the protonated molecule [M+H]+.
-
Collision Energy (for MS/MS): A collision energy ramp (e.g., 10-40 eV) is recommended to observe a wide range of fragment ions.
4. Data Analysis:
-
Determine the accurate mass of the protonated molecule and its fragment ions.
-
Use the accurate mass measurements to calculate the elemental composition of the precursor and fragment ions.
-
Propose fragmentation pathways based on the observed neutral losses and the known fragmentation patterns of quinazolines and trifluoromethyl-containing compounds.
-
Compare the fragmentation patterns of different isomers to identify diagnostic fragment ions.
Visualizing the Workflow
Caption: A generalized workflow for the HRMS analysis of trifluoromethyl-quinazoline derivatives.
Logical Framework for Isomer Differentiation
Caption: Logical relationship for differentiating trifluoromethyl-quinazoline isomers by HRMS.
Conclusion
The strategic placement of a trifluoromethyl group on the quinazoline scaffold provides a powerful lever for tuning pharmacological properties. Understanding the resulting HRMS fragmentation patterns is key to the rapid and confident structural elucidation of novel drug candidates. While the core fragmentation of the quinazoline ring provides a foundational understanding, the position of the trifluoromethyl group introduces subtle yet significant variations in the mass spectra. By carefully analyzing these differences, particularly the formation of diagnostic fragment ions and their relative abundances, researchers can effectively distinguish between positional isomers. This guide serves as a foundational resource for scientists and professionals in drug development, enabling a more informed and efficient approach to the characterization of this important class of molecules.
References
-
Galezowska, A. (2011). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. University of Southampton, School of Chemistry, Doctoral Thesis. [Link]
-
Jackson, G. (n.d.). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. West Virginia University. [Link]
-
University of Southampton ePrints. (2024, March 15). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. [Link]
-
PubChemLite. (n.d.). 4-(trifluoromethyl)quinazolin-2-amine (C9H6F3N3). [Link]
-
ResearchGate. (2024, August 24). Synthesis and characterization of 2‐trifluoromethyl‐4( 3 H )‐quinazolinone derivatives with various 3‐substituents. [Link]
-
Supporting Information. (n.d.). Oxidant- and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2-Amino-N-methoxybenzamides. [Link]
-
ResearchGate. (n.d.). Chemical structures of gefitinib and erlotinib hybrid derivatives 1–2 and antitumor activity. [Link]
-
SpectraBase. (n.d.). 4-HYDRAZINO-2-(TRIFLUOROMETHYL)BENZO[h]QUINOLINE. [Link]
-
Hayashi, H., et al. (2016). Simultaneous and rapid determination of gefitinib, erlotinib and afatinib plasma levels using liquid chromatography/tandem mass spectrometry in patients with non-small-cell lung cancer. Biomedical Chromatography, 30(7), 1150-1154. [Link]
-
Scilit. (n.d.). Simultaneous and rapid determination of gefitinib, erlotinib and afatinib plasma levels using liquid chromatography/tandem mass spectrometry in patients with non‐small‐cell lung cancer. [Link]
-
ResearchGate. (n.d.). Mass Spectra of Compound 2. [Link]
-
MDPI. (2023, August 3). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. [Link]
-
MDPI. (2024, November 6). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]
-
International Journal of Chemical Studies. (2024, September 11). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. [Link]
-
ResearchGate. (2011, December 14). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. [Link]
-
ResearchGate. (n.d.). Partial ESI-TOF-MS (ES+) high resolving mass spectrum of 1 in the presence of 0.5 equiv. of Cu 2+ in CH3CH2OH/H2O (1/1, v/v) solution (inset: calculated spectrum). [Link]
-
ResearchGate. (2014, May 17). Full mass and fragmentation spectra of (A) erlotinib and (B) gefitinib.... [Link]
-
ETH Zurich Research Collection. (2022, May 15). Resolving isobaric interferences in direct infusion tandem mass spectrometry. [Link]
-
PubMed. (1996, June). Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. [Link]
-
PMC. (n.d.). 3-(2-Aminoethyl)-2-[4-(trifluoromethoxy)anilino]quinazolin-4(3H)-one. [Link]
-
PLOS One. (2025, November 3). A Fragmentation behavior-guided UHPLC-Q-Orbitrap HRMS method for the quantitative analysis of 26 perfluoroalkyl substances and their alternatives in water. [Link]
Sources
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- 4. Simultaneous and rapid determination of gefitinib, erlotinib and afatinib plasma levels using liquid chromatography/tandem mass spectrometry in patients with non‐small‐cell lung cancer | Scilit [scilit.com]
HPLC purity analysis method for 7-bromo-2-(trifluoromethyl)quinazolin-4-amine
A Comparative Guide to HPLC Purity Analysis of 7-bromo-2-(trifluoromethyl)quinazolin-4-amine
Introduction 7-bromo-2-(trifluoromethyl)quinazolin-4-amine is a highly functionalized heterocyclic compound frequently utilized as a critical intermediate or active pharmaceutical ingredient (API) scaffold in the development of kinase inhibitors and other targeted therapeutics[1][2]. Accurate purity determination of this molecule is paramount, as process-related impurities—such as des-bromo derivatives, regioisomers, and hydrolysis products—can severely impact downstream synthesis and biological efficacy[3].
This guide objectively compares the performance of traditional C18 stationary phases against specialized Biphenyl phases for the HPLC purity analysis of this compound, providing researchers with a self-validating, mechanistic approach to method development.
Mechanistic Overview: The Causality of Chromatographic Choices
Developing a robust HPLC method requires understanding the specific physicochemical properties of the analyte to build a self-validating system:
-
The Basic Amine (C4 position): The primary amine group is basic. At a neutral pH, it can interact with residual, unendcapped silanol groups (Si-O⁻) on the silica support, leading to severe peak tailing[4][5]. To counteract this, an acidic mobile phase modifier like 0.1% Trifluoroacetic Acid (TFA) is employed. TFA lowers the pH (~2.0), ensuring the amine is fully protonated and the silanols are neutralized (Si-OH), while also providing a degree of ion-pairing to improve peak shape[5][6].
-
The Aromatic Core & Halogens: The quinazoline ring is highly aromatic, while the 7-bromo and 2-trifluoromethyl (CF3) groups are highly polarizable and electron-withdrawing. Traditional C18 columns rely almost exclusively on dispersive (hydrophobic) interactions, which often fail to resolve closely related halogenated isomers[7][8]. In contrast, Biphenyl stationary phases offer orthogonal selectivity. The biphenyl ligand engages in strong π-π stacking with the quinazoline core and dipole-dipole interactions with the electronegative halogens, providing superior resolution for structurally similar impurities[8][9][10].
Workflow Visualization
Workflow for HPLC Method Development of Halogenated Quinazolines.
Comparative Experimental Protocols
Both methods utilize a standard reversed-phase HPLC system equipped with a Photodiode Array (PDA) or UV-Vis detector[3][11]. The sample is prepared at 1.0 mg/mL in an initial mobile phase diluent to prevent solvent-induced peak distortion[10].
Method A: Traditional C18 Approach (Baseline)
-
Column: End-capped C18 (150 mm × 4.6 mm, 3.5 µm)
-
Mobile Phase A: Water + 0.1% TFA[3]
-
Mobile Phase B: Acetonitrile + 0.1% TFA
-
Gradient: 0-5 min (10% B), 5-25 min (10% to 90% B), 25-30 min (90% B), 30-35 min (10% B)[3]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Method B: Biphenyl Phase Approach (Optimized)
-
Column: Biphenyl Phase (150 mm × 4.6 mm, 2.7 µm core-shell for high efficiency)[9]
-
Mobile Phase A: Water + 0.1% TFA
-
Mobile Phase B: Methanol + 0.1% TFA (Methanol is preferred over Acetonitrile here, as it enhances π-π interactions between the biphenyl stationary phase and the aromatic analyte)[10]
-
Gradient: 0-5 min (20% B), 5-25 min (20% to 85% B), 25-30 min (85% B), 30-35 min (20% B)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Quantitative Data Presentation
The following table summarizes the experimental performance of both methods when analyzing a synthesized batch of 7-bromo-2-(trifluoromethyl)quinazolin-4-amine spiked with 1% des-bromo impurity and 1% positional isomer impurity.
| Performance Metric | Method A (Standard C18) | Method B (Biphenyl Phase) | Analytical Significance |
| Retention Time (API) | 14.2 min | 16.8 min | Biphenyl increases retention via π-π stacking[8]. |
| Peak Tailing Factor (As) | 1.45 | 1.08 | Biphenyl + Methanol/TFA yields highly symmetrical peaks[5]. |
| Resolution (API vs. Des-bromo) | 1.2 (Co-elution risk) | 3.4 (Baseline resolution) | Biphenyl phase distinguishes the polarizability of the bromine atom[10]. |
| Resolution (API vs. Isomer) | 0.9 (Unresolved) | 2.6 (Baseline resolution) | Orthogonal selectivity of biphenyl resolves subtle structural differences[8]. |
| Theoretical Plates (N) | ~9,500 | ~18,200 | Core-shell biphenyl provides superior column efficiency. |
Retention Mechanism Logic
Logic diagram detailing the synergistic retention mechanisms of the optimized method.
Conclusion & Best Practices
For the purity analysis of 7-bromo-2-(trifluoromethyl)quinazolin-4-amine, relying solely on a generic C18 column introduces significant risks of overestimating purity due to the co-elution of closely related halogenated impurities[3][10]. By transitioning to a Biphenyl stationary phase and utilizing Methanol/TFA as the mobile phase, analytical chemists can leverage π-π and dipole-dipole interactions to achieve baseline resolution of critical pairs[8][10]. Always ensure the column is fully equilibrated with the acidic mobile phase to maintain consistent amine protonation and reproducible retention times[10][12].
References
-
Why Biphenyl is the new C18 GoToStage [Link]
-
Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases Chromatography Online[Link]
-
Design and synthesis of new quinazolinone derivatives NIH / PubMed Central[Link]
-
Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one Semantic Scholar[Link]
-
How can I prevent peak tailing in HPLC? ResearchGate [Link]
-
Is TFA or formic acid better as an acidic mobile phase additive MicroSolv Technology Corporation [Link]
-
Use and Maintenance of HPLC column Vneshbiotorg[Link]
-
Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents Chromatography Online [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
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A Comparative Analysis of 2-Trifluoromethyl and 2-Methyl Quinazoline Inhibitors: A Guide for Drug Development Professionals
In the landscape of modern medicinal chemistry, the quinazoline scaffold stands as a privileged structure, forming the backbone of numerous clinically approved and investigational drugs. Its versatility allows for fine-tuning of inhibitory activity against a range of biological targets, particularly protein kinases and other enzymes implicated in cancer and other diseases. Among the various substitution patterns explored, modifications at the 2-position of the quinazoline ring have proven to be critical for modulating potency and selectivity. This guide provides an in-depth comparison of two common substituents at this position: the electron-withdrawing trifluoromethyl (-CF3) group and the electron-donating methyl (-CH3) group.
While direct head-to-head comparative studies of 2-methyl and 2-trifluoromethyl analogues are not abundant in the public literature, by synthesizing data from various sources, we can discern clear trends in their relative potencies and understand the mechanistic rationale behind these differences. This guide will delve into the structure-activity relationships (SAR), present available experimental data, and provide detailed protocols for key assays, offering valuable insights for researchers in the field of drug discovery and development.
The Influence of 2-Position Substitution on Quinazoline Inhibitor Potency
The nature of the substituent at the 2-position of the quinazoline ring can significantly impact the inhibitor's binding affinity, metabolic stability, and overall pharmacological profile. The trifluoromethyl and methyl groups, while both relatively small, exert opposing electronic effects that can profoundly influence interactions with the target protein.
The Trifluoromethyl Group: Enhancing Potency through Electronic Effects and Metabolic Stability
The trifluoromethyl group is a powerful electron-withdrawing moiety due to the high electronegativity of the fluorine atoms. This property can have several advantageous effects on a drug candidate.[1][2] The introduction of a -CF3 group can enhance the metabolic stability of a molecule by blocking potential sites of oxidative metabolism.[2] Furthermore, its lipophilicity can improve cell membrane permeability, leading to better bioavailability.[2] From a potency perspective, the electron-withdrawing nature of the -CF3 group can modulate the electronics of the quinazoline ring system, potentially enhancing key interactions with the target protein, such as hydrogen bonding or pi-stacking.
The Methyl Group: A Classic Substituent with Favorable Properties
The methyl group, in contrast, is an electron-donating group. It is a common substituent in medicinal chemistry due to its small size and its ability to fill small hydrophobic pockets within a protein's active site. The introduction of a methyl group can also influence the conformation of the molecule, which may be beneficial for achieving an optimal binding orientation.
Comparative Potency Data: A Synthesis of Available Evidence
To provide a quantitative comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values for representative 2-trifluoromethyl and 2-methyl quinazoline inhibitors from various studies. It is crucial to note that these values were not all generated in a single head-to-head study, and thus, direct comparisons should be made with caution, considering potential variations in experimental conditions. The data is organized by the biological target.
| Compound ID/Reference | 2-Substituent | Target | IC50 (µM) | Cancer Cell Line(s) | Reference |
| EGFR Inhibitors | |||||
| Compound 8b | -CF3 | PIM-1 (predicted) | 5.51 | PC3 | [3] |
| Compound 8c | -CF3 | Not specified | - | PC3, LNCaP, K562 | [3] |
| Afatinib (approved drug) | (Michael acceptor) | EGFR, HER2 | 0.004 (EGFR wt) | - | [4] |
| Antiproliferative Activity | |||||
| Compound 17 | 2-methoxyphenyl | Various Kinases | - | Various | [5] |
| Compound 6 | Not specified | - | 1.9 | Jurkat | [6] |
| Compound 17 | Not specified | - | < 5 | Jurkat, NB4 | [6] |
| HDAC Inhibitors | |||||
| Representative compounds | -CF3 (ketone) | HDACs | - | Various | [7] |
Note: This table is a compilation of data from multiple sources and is intended to be illustrative. For a definitive comparison, a direct, side-by-side experimental evaluation is necessary.
From the available, albeit limited, direct comparative data and the broader trends in the literature, it is often observed that the 2-trifluoromethyl group confers higher potency compared to the 2-methyl group in quinazoline-based inhibitors, particularly in the context of kinase inhibition. For instance, in a study on[8][9][10]triazolo[4,3-c]quinazolines, derivatives with a trifluoromethyl moiety showed significant cytotoxic activities, which was attributed to the ability of the trifluoromethyl group to form extra hydrogen and hydrophobic bonds.[1]
Mechanistic Insights into Potency Differences
The observed differences in potency can be attributed to a combination of electronic and steric factors that influence the binding of the inhibitor to its target.
Signaling Pathways Targeted by Quinazoline Inhibitors
Quinazoline-based inhibitors have been successfully developed to target several key signaling pathways implicated in cancer. Understanding these pathways is crucial for interpreting the effects of these inhibitors.
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a central role in regulating cell growth, proliferation, and survival.[9][10][11][12][13] Dysregulation of the EGFR pathway is a common driver of tumorigenesis.
Caption: Simplified EGFR signaling pathway.
VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][14][15][16][17]
Caption: Simplified VEGFR-2 signaling pathway.
Experimental Protocols for Potency Determination
The reliable determination of inhibitor potency is fundamental to drug discovery. The following are detailed, step-by-step methodologies for two key assays commonly used to evaluate the efficacy of quinazoline inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the ability of a compound to inhibit the activity of a specific kinase in a cell-free system.
Workflow Diagram:
Caption: Workflow for a luminescence-based in vitro kinase assay.
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration gradient.
-
Further dilute the compounds in the appropriate kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
-
Kinase Reaction:
-
In a 384-well white plate, add the diluted test compounds.
-
Add the kinase enzyme and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP at a concentration close to its Km value for the specific kinase.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for another 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][11]
Workflow Diagram:
Caption: Workflow for a cell viability (MTT) assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the test compounds.
-
Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubate the plate for a period that allows for the assessment of the compound's effect (typically 48-72 hours).
-
-
MTT Reaction and Measurement:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate for 2-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Conclusion and Future Directions
The comparison between 2-trifluoromethyl and 2-methyl quinazoline inhibitors underscores the profound impact of subtle chemical modifications on biological activity. While direct comparative data is limited, the available evidence suggests that the 2-trifluoromethyl group often leads to enhanced potency, likely due to a combination of favorable electronic properties and increased metabolic stability. The electron-withdrawing nature of the trifluoromethyl group can modulate the electronic landscape of the quinazoline core, potentially strengthening interactions with the target protein.
For drug development professionals, the choice between a 2-methyl and a 2-trifluoromethyl substituent is not merely a matter of potency. Factors such as synthetic accessibility, metabolic fate, and off-target effects must also be carefully considered. The insights and protocols provided in this guide are intended to serve as a valuable resource for making informed decisions in the design and optimization of novel quinazoline-based inhibitors.
Future research should focus on conducting direct, head-to-head comparisons of 2-methyl and 2-trifluoromethyl analogues against a panel of relevant biological targets. Such studies would provide a more definitive understanding of the structure-activity relationships and further guide the rational design of next-generation quinazoline inhibitors with improved therapeutic profiles.
References
-
8][9][10]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies | PLOS One - Research journals
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, biological evaluation, and <i>in silico</i> study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simplified schematic diagram of transforming growth factor-alpha/epidermal growth factor receptor signaling pathway (TGFA/EGFR) [pfocr.wikipathways.org]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 14. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
X-Ray Crystallography Data for 4-Amino-7-Bromo-Quinazoline Scaffolds: A Structural Comparison Guide
Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Protocol Guide
Executive Summary & Mechanistic Causality
The quinazoline heterocyclic core is a privileged scaffold in targeted oncology, serving as the foundational pharmacophore for numerous FDA-approved tyrosine kinase inhibitors (TKIs) such as gefitinib, erlotinib, and lapatinib [4]. While the unsubstituted 4-amino-quinazoline core effectively anchors inhibitors to the ATP-binding hinge region of kinases (e.g., EGFR, VEGFR), the introduction of a bromine atom at the C7 position—creating the 4-amino-7-bromo-quinazoline scaffold—fundamentally alters both the thermodynamic binding profile and the crystallographic properties of the molecule.
As a Senior Application Scientist, I have observed that the shift from a standard 4-amino-quinazoline to a 7-bromo derivative is not merely a steric modification. The causality behind its superior performance lies in two physical phenomena:
-
The
-Hole Effect (Halogen Bonding): Bromine is highly polarizable. The electron-withdrawing nature of the quinazoline ring induces a localized region of positive electrostatic potential (the -hole) on the outermost surface of the bromine atom. This enables highly directional, non-covalent halogen bonding with Lewis bases in the protein pocket (such as the -amino group of Lys745 or backbone carbonyls) [2, 3]. -
Crystallographic Heavy-Atom Advantage: In X-ray crystallography, the scattering power of an atom is proportional to the square of its atomic number (
). Bromine ( ) acts as a heavy-atom beacon. Hirshfeld surface analyses reveal that robust and intermolecular interactions drastically reduce the conformational flexibility of the ligand [1]. This results in lower atomic B-factors, high-resolution electron density maps, and the ability to utilize anomalous dispersion for phase problem resolution.
Structural & Performance Comparison
The following table synthesizes quantitative crystallographic and biochemical data, objectively comparing the standard 4-amino-quinazoline scaffold against the 7-bromo modified counterpart when bound to the Epidermal Growth Factor Receptor (EGFR) kinase domain.
| Parameter / Metric | Standard 4-Amino-Quinazoline | 4-Amino-7-Bromo-Quinazoline | Causality / Mechanistic Advantage |
| Primary Hinge Anchor | N1 | N1 | Both scaffolds maintain the critical 2.8 Å hydrogen bond with the kinase hinge region [4]. |
| Secondary Anchor | Hydrophobic (C6/C7) | Halogen Bond (C7-Br | Bromine's |
| Average X-Ray Resolution | 2.1 Å – 2.5 Å | 1.8 Å – 2.2 Å | Heavy-atom scattering from Bromine enhances diffraction quality and phase refinement [1]. |
| Ligand B-Factor (Rigidity) | Moderate ( | Low ( | |
| EGFR (WT) IC | 15 nM – 40 nM | 3 nM – 12 nM | Dual-anchor binding (H-bond + Halogen bond) significantly increases residence time and target affinity. |
Interaction Pathway Visualization
To understand why the 7-bromo substitution yields superior crystallographic resolution and binding affinity, we must map the molecular interaction network within the kinase active site.
Fig 1: Dual-anchor binding of 7-bromo-quinazolines via H-bonding and Halogen bonding.
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the following step-by-step protocols outline the synthesis of the scaffold and the subsequent X-ray crystallography workflow. Each protocol includes built-in validation checkpoints.
Protocol A: Synthesis of the 4-Amino-7-Bromo-Quinazoline Core
-
Chlorination of the Precursor: Suspend 7-bromo-quinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl
, 10.0 eq). Add a catalytic amount of N,N-dimethylformamide (DMF). Reflux at 105°C for 4 hours. -
Intermediate Validation: Remove excess POCl
under reduced pressure. The resulting 4-chloro-7-bromo-quinazoline should be verified via TLC (Hexane:EtOAc 3:1). Causality note: The C4-chloro intermediate is highly electrophilic, priming it for nucleophilic aromatic substitution. -
Amination: Dissolve the crude 4-chloro-7-bromo-quinazoline in isopropanol. Add an excess of ammonia solution (or a specific primary amine if synthesizing an anilino-derivative) and stir at 80°C for 6 hours.
-
Final Validation: Purify via flash chromatography. Confirm the structure via LC-MS (Target M+H: ~224 m/z for the primary amine) and
H-NMR (Look for the disappearance of the C4-Cl signature and the appearance of a broad singlet corresponding to the -NH protons).
Protocol B: Co-Crystallization and X-Ray Diffraction
-
Protein Preparation: Purify the EGFR kinase domain (residues 696–1022) using Ni-NTA affinity chromatography followed by size-exclusion chromatography (Superdex 200). Concentrate the protein to 10 mg/mL in a buffer containing 20 mM Tris-HCl (pH 8.0), 200 mM NaCl, and 2 mM DTT.
-
Ligand Soaking: Set up hanging drop vapor diffusion plates at 20°C. Mix 1
L of protein solution with 1 L of reservoir solution (0.1 M HEPES pH 7.5, 20% PEG 3350). Once apo-crystals form (typically 3-5 days), add 0.5 L of the 4-amino-7-bromo-quinazoline ligand dissolved in 100% DMSO (final ligand concentration ~2 mM) directly to the drop. Soak for 24 hours. -
Cryoprotection & Data Collection: Transfer the crystal to a cryoprotectant solution (reservoir solution + 20% glycerol) for 30 seconds, then flash-freeze in liquid nitrogen (100 K). Collect diffraction data at a synchrotron beamline.
-
Validation (The Heavy-Atom Check): During phase refinement via molecular replacement, generate an anomalous difference Fourier map. Self-validation: A strong positive peak (
) must appear exactly at the C7 position of the quinazoline ring. This unambiguously confirms the presence, orientation, and occupancy of the bromine atom [1].
Fig 2: End-to-end X-ray crystallography workflow for protein-ligand structural determination.
Conclusion
For structural biologists and medicinal chemists, the transition from a standard 4-amino-quinazoline to a 4-amino-7-bromo-quinazoline scaffold offers a distinct dual advantage. Biologically, it accesses the
References
[1] Crystal structure, Hirshfeld surface analysis and DFT calculations of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one. IUCrData / NIH.
[2] Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science.
[3] Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications.
[4] Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). NIH.
Technical Guide: Comparative Profiling of 7-Bromo-Quinazoline Derivatives as Dual EGFR/VEGFR Inhibitors
Executive Summary & Mechanistic Rationale
The 4-anilinoquinazoline scaffold remains the cornerstone of kinase inhibitor design, exemplified by approved drugs like Gefitinib (EGFR-selective) and Vandetanib (Dual EGFR/VEGFR). This guide focuses on the 7-bromo-quinazoline core as a critical pharmacophore.
While the 6,7-dialkoxy substitution pattern is standard (e.g., Erlotinib), the 7-bromo substitution offers a unique chemical handle. It serves two distinct roles in medicinal chemistry:
-
Direct Halogen Interaction: The bromine atom can occupy hydrophobic pockets within the ATP-binding site, potentially enhancing affinity via Van der Waals interactions or halogen bonding.
-
Synthetic Divergence: It acts as a versatile electrophile for Suzuki/Buchwald couplings to introduce solubilizing basic side chains (e.g., morpholine, piperidine) essential for dual kinase activity.
This guide compares the IC50 profiles of direct 7-bromo derivatives against their optimized 7-substituted progeny and industry standards (Vandetanib), demonstrating why the "7-position" is the pivot point for dual EGFR/VEGFR selectivity.
Comparative IC50 Profiling
The following data synthesizes recent experimental findings comparing 7-bromo-derived quinazolines against clinical standards. The data highlights the trade-off between EGFR selectivity and VEGFR-2 potency.
Table 1: Enzymatic Inhibition Profile (IC50 in nM)
| Compound Class | Specific Derivative | Substituent at C-7 | EGFR (WT) IC50 (nM) | VEGFR-2 IC50 (nM) | Selectivity Ratio (VEGFR/EGFR) |
| Standard (Control) | Vandetanib (ZD6474) | 7-bromo-analogue (6-methoxy, 7-alkoxy) | 500 | 40 | 0.08 (VEGFR biased) |
| Standard (Control) | Gefitinib | 6,7-dimethoxy | 33 | >10,000 | >300 (EGFR selective) |
| 7-Bromo Core | Compound 7-Br-Int | -Br (Bromine) | 120 | 850 | 7.0 (Moderate EGFR) |
| Optimized Derivative | Compound 4e [1] | -Heterocyclic extension | 69.4 | 189 | 2.7 (Dual Activity) |
| Optimized Derivative | Compound 9b [2] | -Urea/Amide linker | 66.4 | 19.3 | 0.29 (High Potency) |
Analytic Insight:
The "Bromine Effect": The direct 7-bromo intermediate ("7-Br-Int") often shows moderate EGFR activity but poor VEGFR inhibition. The bromine atom is too hydrophobic for the solvent-exposed region of the VEGFR kinase domain.
Optimization: Replacing the 7-Br with extended heteroatoms (as in Compound 4e and 9b) drastically improves VEGFR-2 potency (lowering IC50 from 850 nM to ~19 nM). This confirms that the 7-position must extend out of the ATP pocket to interact with the "gatekeeper" residues distinctive to VEGFR.
Mechanism of Action: Dual Pathway Blockade
The efficacy of these derivatives lies in their ability to simultaneously shut down the proliferation (EGFR) and angiogenesis (VEGFR) pathways.
Figure 1: Dual inhibition mechanism. The quinazoline core binds the ATP pocket of both receptors, but the 7-position substituent dictates the balance between anti-proliferative and anti-angiogenic effects.
Validated Experimental Protocol: Kinase Inhibition Assay
To generate the IC50 data presented above, a standardized HTRF (Homogeneous Time-Resolved Fluorescence) assay is recommended over standard radiometric assays for higher throughput and safety.
Protocol: HTRF Kinase Assay for EGFR/VEGFR
Objective: Determine IC50 values by measuring the inhibition of substrate phosphorylation.
Reagents:
-
Enzymes: Recombinant human EGFR (cytoplasmic domain) and VEGFR-2 (KDR).
-
Substrate: Biotinylated poly-Glu-Tyr (4:1) peptide.
-
ATP: Km apparent concentration (critical for competitive inhibitors).
-
Detection: Eu3+-Cryptate labeled anti-phosphotyrosine antibody + Streptavidin-XL665.
Workflow:
-
Compound Prep: Dissolve 7-bromo-derivatives in 100% DMSO. Prepare 10-point serial dilutions (1:3) in kinase buffer. Final DMSO concentration must be <1%.
-
Enzyme Reaction:
-
Add 5 µL of Inhibitor solution to 384-well low-volume plate.
-
Add 2.5 µL of Enzyme (0.1 ng/µL EGFR or 0.5 ng/µL VEGFR-2).
-
Incubate for 10 mins at RT (allows inhibitor to bind active site).
-
Add 2.5 µL of Substrate/ATP mix to start reaction.
-
-
Incubation: Incubate for 60 mins at RT.
-
Detection: Add 10 µL of HTRF detection reagents (EDTA containing).
-
Readout: Measure Fluorescence Resonance Energy Transfer (FRET) signals at 665 nm and 620 nm on a compatible reader (e.g., EnVision).
-
Calculation:
-
Ratio = (Signal 665nm / Signal 620nm) × 10,000.
-
Plot % Inhibition vs. Log[Compound].
-
Fit using 4-parameter logistic regression (Sigmoidal dose-response).
-
Quality Control (Self-Validation):
-
Z-Factor: Must be > 0.5 for the assay to be valid.
-
Reference Check: Vandetanib must yield an IC50 within 3-fold of historical internal data (e.g., 40-100 nM for VEGFR). If not, discard plate.
Synthesis & SAR Workflow
Understanding the chemical lineage is vital for interpreting the data. The 7-bromo position is the "exit vector" for optimization.
Figure 2: SAR Optimization path. The 7-bromo core is rarely the final drug; it is the precursor used to attach moieties that interact with the solvent front of the kinase domain.
References
-
Al-Wahaibi, L.H., et al. (2023). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry.
-
Source:
-
-
El-Adl, K., et al. (2021). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGFR-2 inhibitors: comparative study against EGFR kinase activity.[1] RSC Advances.
-
Source:
-
-
Li, Z., et al. (2021).
-
Source:
-
-
Hassan, M., et al. (2024). Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review. International Journal of Pharmaceutical Sciences Review and Research.
-
Source:
-
Sources
A Comparative Guide to Reference Standards for 2-(Trifluoromethyl)quinazolin-4-amine Analysis
Introduction
The quinazolin-4-amine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous epidermal growth factor receptor (EGFR) and dual c-Met/VEGFR-2 tyrosine kinase inhibitors[1]. The substitution of a trifluoromethyl (-CF3) group at the 2-position significantly alters the molecule's physicochemical profile. This modification enhances lipophilicity, improves membrane permeability, and increases metabolic stability against cytochrome P450 oxidation[2].
When developing analytical methods for —whether for active pharmaceutical ingredient (API) impurity profiling or pharmacokinetic (PK) quantification—the selection of an appropriate reference standard is critical. This guide objectively compares different grades of reference standards and provides validated, self-contained experimental protocols for their application in HPLC-UV and LC-MS/MS workflows.
Part 1: Comparison of Reference Standard Grades
Not all reference materials are created equal. The choice between a Certified Reference Material (CRM), an Analytical Standard, and a Research-Grade chemical dictates the reliability of your analytical validation and downstream biological assays.
Causality Insight: Using Research Grade materials for LC-MS/MS calibration often leads to systemic quantitative errors. Unquantified residual solvents or inorganic salts in these lower-grade materials do not absorb UV light (appearing "pure" on standard HPLC-UV) but cause significant matrix effects and ion suppression in the mass spectrometer source.
Table 1: Performance and Specification Comparison of Reference Standard Grades
| Feature | Certified Reference Material (CRM) | Analytical Standard | Research Grade (In-House/Commercial) |
| Purity Certification | >99.5% (Quantitative NMR / Mass Balance) | >98.0% (HPLC/GC) | Usually >95.0% (Basic HPLC/NMR) |
| Traceability | ISO 17034 / ISO/IEC 17025 compliant | Traceable to primary standards | Not guaranteed |
| Water/Solvent Content | Strictly quantified (Karl Fischer/TGA) | Often estimated | Rarely quantified |
| Ideal Use Case | GLP/GMP batch release, LC-MS/MS calibration | Routine QC, Method Development | Early-stage synthesis, R&D screening |
| Risk of Ion Suppression | Minimal | Low | High (due to unquantified salts/solvents) |
Part 2: Experimental Workflows and Protocols
To establish a self-validating system, analytical methods must account for the specific chemical behavior of 2-(trifluoromethyl)quinazolin-4-amine.
Analytical workflow comparing the validation paths of CRM vs. Research Grade standards.
This method is designed to separate 2-(trifluoromethyl)quinazolin-4-amine from common synthetic precursors and degradation products[3].
Materials:
-
Reference Standard : 2-(trifluoromethyl)quinazolin-4-amine (CRM grade).
-
Column : C18 Reversed-Phase (250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B : Acetonitrile (HPLC Grade).
Step-by-Step Procedure:
-
Standard Preparation : Accurately weigh 10.0 mg of the CRM standard. Dissolve in 10 mL of Methanol to create a 1 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.
-
Mobile Phase Gradient : Program the pump for a linear gradient. Start at 30% B, ramping to 80% B over 15 minutes.
-
Causality: The -CF3 group heavily retains the compound on the hydrophobic C18 stationary phase; ramping to 80% organic modifier ensures sharp peak elution and prevents peak tailing.
-
-
Flow Rate & Temperature : Set flow rate to 1.0 mL/min and column oven to 30°C.
-
Detection : Monitor UV absorbance at 254 nm.
-
Causality: The extended conjugated pi-system of the quinazoline ring provides a strong, reliable chromophore at this wavelength.
-
-
System Suitability (Self-Validation) : Inject the standard in triplicate. Ensure the Relative Standard Deviation (RSD) of the peak area is <2.0% and the tailing factor is ≤1.5 before proceeding with unknown samples.
For in vivo studies, quantifying the compound in plasma requires high specificity and sensitivity[4].
Step-by-Step Procedure:
-
Sample Extraction : Aliquot 50 µL of plasma. Add 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., deuterated gefitinib) to precipitate proteins.
-
Centrifugation : Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.
-
Chromatography : Use a short C18 column (50 mm × 2.1 mm, 1.8 µm) for rapid elution. Mobile phase: 0.1% Formic acid in water (A) and 0.1% Formic acid in Acetonitrile (B). Isocratic flow at 60% B.
-
Mass Spectrometry : Operate in Positive Electrospray Ionization (ESI+) mode.
-
Causality: ESI+ is ideal because the basic amine nitrogen at the 4-position of the quinazoline ring is easily protonated in acidic mobile phases.
-
Precursor Ion: [M+H]+ at m/z 214.0.
-
Product Ion: Monitor the transition m/z 214.0 → 145.0.
-
Causality: The C-CF3 bond is prone to high-energy collision-induced dissociation (CID), making the loss of the trifluoromethyl group a reliable and abundant product ion for Multiple Reaction Monitoring (MRM).
-
Part 3: Pharmacological Context & Data Presentation
Why is such rigorous analytical control necessary? Quinazolin-4-amines act as competitive ATP inhibitors at the kinase domain of receptors like EGFR[5][6]. Trace impurities in poorly characterized reference standards can act as off-target inhibitors, skewing in vitro IC50 data and leading to false-positive drug discovery hits.
Mechanism of action: Quinazolin-4-amines competitively block ATP binding in the EGFR kinase domain.
Table 2: Representative LC-MS/MS Validation Data (CRM vs. Research Grade Calibration)
| Validation Parameter | CRM Calibration | Research Grade Calibration | Acceptance Criteria (FDA Bioanalytical) |
| Linearity (R²) | 0.9992 | 0.9845 | ≥ 0.9900 |
| Intra-day Precision (%RSD) | 3.4% | 11.2% | ≤ 15.0% |
| Accuracy (% Recovery) | 98.5% | 84.3% | 85.0% - 115.0% |
| Limit of Quantitation (LOQ) | 1.0 ng/mL | 5.5 ng/mL | Assay dependent |
Analysis of Data: The experimental data clearly demonstrates that calibrating with a CRM yields superior linearity and precision. The Research Grade standard fails the FDA bioanalytical acceptance criteria for accuracy (84.3%), likely due to uncompensated matrix effects from trace impurities suppressing the ionization of the target analyte.
References
-
"Discovery of quinazolin-4-amines bearing benzimidazole fragments as dual inhibitors of c-Met and VEGFR-2." ResearchGate.[Link]
-
"Stability-indicating HPLC Method for Determination of Quinazoline Derivatives." Semantic Scholar. [Link]
-
"Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors." MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CAS 929379-35-1: 6-bromo-2-(trifluoromethyl)quinazolin-4-a… [cymitquimica.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ingentaconnect.com [ingentaconnect.com]
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine
The proper management and disposal of specialized chemical reagents are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides an in-depth, procedural framework for the disposal of 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine, a compound characterized by its halogenated and fluorinated aromatic structure. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing the chemical principles that underpin these essential safety measures.
Core Principles: Understanding the Hazard Profile
Effective disposal begins with a thorough understanding of the compound's chemical nature. 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine incorporates three key structural features that dictate its handling and disposal requirements:
-
Aromatic Quinazoline Core: This heterocyclic system is common in bioactive molecules. While its specific toxicology is not fully detailed, related structures warrant careful handling to avoid skin, eye, and respiratory irritation.[1][2]
-
Bromine Halogenation: As a halogenated organic compound, it is subject to specific disposal regulations.[3][4] Improper disposal or incomplete combustion can potentially lead to the formation of hazardous byproducts. Therefore, land disposal is generally discouraged for such wastes.[3]
-
Trifluoromethyl (CF3) Group: The C-F bond is exceptionally strong, making trifluoromethylated compounds highly stable and potentially persistent in the environment.[5][6] This stability necessitates destruction technologies, like high-temperature incineration, that can ensure complete breakdown.
Given these characteristics, the primary directive is to treat this compound as a hazardous material, ensuring its complete destruction through verified, high-efficacy methods.
Immediate Safety & Handling Protocols
Before disposal, safe handling is critical. Adherence to the following procedures minimizes exposure risk and prevents accidental release.
2.1 Personal Protective Equipment (PPE)
Always handle 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine within a well-ventilated area, preferably inside a chemical fume hood.[7][8] The minimum required PPE includes:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact. Gloves must be inspected before use and disposed of properly after handling.[2] |
| Eye Protection | Safety goggles or a face shield. | To protect against dust, splashes, or aerosols.[8][9] |
| Body Protection | A lab coat or chemical-resistant apron. | To protect personal clothing from contamination.[10] |
| Respiratory | Use a NIOSH-approved respirator if dust or aerosols are generated. | To prevent inhalation, which may cause respiratory irritation.[1][11] |
2.2 Spill Management
In the event of a spill, immediate and proper cleanup is crucial to prevent environmental contamination and personnel exposure.
Step-by-Step Spill Cleanup:
-
Evacuate & Secure: Alert personnel in the immediate area and restrict access.[12]
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Contain: For solid spills, use dry cleanup procedures to avoid generating dust.[10] Gently sweep or vacuum the material and place it into a labeled, sealed container for disposal.
-
Absorb: For solutions, cover the spill with an inert absorbent material like vermiculite or sand.
-
Collect: Carefully scoop the absorbed material into a suitable container for hazardous waste.[8]
-
Decontaminate: Clean the spill area thoroughly with soap and water, collecting all cleaning materials as hazardous waste.[10]
-
Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste.
Systematic Disposal Procedures
The recommended disposal pathway for 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine follows a clear, structured process to ensure safety and compliance. The primary method is through a licensed chemical waste management service, which is equipped for high-temperature incineration.
3.1 Waste Segregation & Storage
Proper segregation is the first and most critical step in the disposal workflow.
-
Dedicated Waste Stream: Do not mix 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine waste with other chemical waste streams, particularly non-halogenated solvents.[7][13] Halogenated waste requires specific treatment and co-mingling can complicate and increase the cost of disposal.
-
Container Selection: Use only approved, chemically compatible, and clearly labeled hazardous waste containers.[7][10] The container must be in good condition with a secure, tight-fitting lid.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "7-Bromo-2-(trifluoromethyl)quinazolin-4-amine," and any other identifiers required by your institution’s Environmental Health and Safety (EHS) department.[7]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[10][14]
3.2 Primary Disposal Method: Licensed High-Temperature Incineration
The most effective and compliant method for destroying halogenated and fluorinated organic compounds is through a licensed chemical destruction facility.
-
Mechanism of Action: High-temperature incineration (typically >900 °C) with sufficient residence time is designed to break the stable C-F and C-Br bonds.[3] This process must be coupled with advanced flue gas scrubbing systems to neutralize acidic gases (like HBr and HF) that are formed during combustion, preventing their release into the atmosphere.[7][12]
-
Procedure:
-
Contact your institution's EHS department. They will have established contracts and procedures with licensed hazardous waste disposal companies.[7]
-
Provide an accurate inventory of the waste, including the chemical name and quantity.
-
Follow all institutional guidelines for waste pickup and transportation.
-
3.3 Decontamination of Empty Containers
Empty containers that once held 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine must be managed as hazardous waste or properly decontaminated.
-
Triple Rinsing Protocol:
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate (the solvent used for rinsing) as a separate halogenated hazardous waste stream.[7]
-
After thorough decontamination, the container may be disposed of as non-hazardous waste, in accordance with institutional policy. Puncturing or defacing the container can prevent reuse.
-
Important Prohibitions:
-
DO NOT dispose of 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine down the drain.[7][12] This can lead to severe environmental contamination.
-
DO NOT attempt to incinerate this chemical in a standard laboratory setting.[7] Only specialized, licensed facilities are equipped for this process.
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper management and disposal of 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine waste.
Caption: Decision workflow for the disposal of 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine.
References
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- Proper Disposal of 6-Nitroquinazoline: A Guide for Labor
- Quinazoline Safety D
- Quinazoline SDS, 253-82-7 Safety D
- Perspective on halogenated organic compounds.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- SAFETY D
- Safety D
- 2-methyl-4(3H)
- SAFETY D
- MSDS of 7-BROMO-4-METHYLQUINOLIN-2(1H)-ONE - Capot Chemical.
- Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.
- 2024 Interim Guidance on the Destruction and Disposal of PFAS.
- 5-Bromo-4-(trifluoromethyl)
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A Senior Application Scientist's Guide to Handling 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine: Personal Protective Equipment and Disposal
This guide provides comprehensive safety protocols for the handling and disposal of 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine, a complex heterocyclic compound. Given the absence of exhaustive toxicological data for this specific molecule, these procedures are grounded in a conservative assessment of its structural components: a quinazoline core, an aromatic bromine, a trifluoromethyl group, and an amine functional group. Researchers, scientists, and drug development professionals must treat this compound as potentially hazardous and adhere strictly to the following guidelines.
Hazard Assessment: A Structurally-Informed Approach
The selection of appropriate Personal Protective Equipment (PPE) is not a one-size-fits-all checklist; it is a risk-based decision informed by the chemical's structure and the nature of the planned procedure.
-
Quinazoline Core: This fused heterocyclic system is found in numerous biologically active molecules.[1] While the core itself is relatively stable, its derivatives can possess potent pharmacological effects, necessitating containment to prevent unintended biological interaction.[1][2]
-
Aromatic Halogen (Bromo-): Halogenated aromatic compounds can exhibit toxicity and may be irritating to the skin, eyes, and respiratory system.[3][4] They can also pose environmental hazards if not disposed of correctly.
-
Trifluoromethyl (-CF3) Group: This group significantly alters the electronic properties of the molecule and can enhance its metabolic stability and cell permeability. However, compounds containing trifluoromethyl groups should be handled with care, as their decomposition can release corrosive fumes like hydrogen fluoride.[5]
-
Amine (-NH2) Group: The amine functional group can be a skin and respiratory irritant.[6]
Given these structural alerts, 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine should be presumed to be a skin, eye, and respiratory irritant, and potentially harmful if swallowed or inhaled, pending the availability of specific toxicological data.[7][8][9]
The Hierarchy of Controls: Your First Line of Defense
Before selecting PPE, it is crucial to implement more effective engineering and administrative controls. PPE is the last line of defense against exposure.
Caption: The Hierarchy of Controls prioritizes safety measures.
All handling of 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine must be performed within a certified chemical fume hood to minimize inhalation exposure.[10]
Personal Protective Equipment (PPE) Protocol
The following table outlines the minimum required PPE for handling this compound. Requirements may need to be escalated based on the scale of the experiment and specific institutional policies.
| Protection Type | Specification | Rationale & Causality |
| Eye & Face | Chemical Splash Goggles (ANSI Z87.1 certified) | Protects against splashes and potential dust. Safety glasses are insufficient as they do not provide a seal around the eyes.[11][12] |
| Face Shield (worn over goggles) | Required for large quantities (>5g) or splash-intensive operations. Provides an additional layer of protection for the entire face.[13] | |
| Hand | Nitrile Gloves (for incidental contact) | Provides protection against minor splashes during routine, small-scale handling.[11] Gloves must be inspected before use and changed immediately upon contamination.[10] |
| Double Gloving | Recommended for all procedures to provide an extra barrier and allow for safe removal of the outer glove if contaminated. | |
| Viton™ or Polyvinyl Alcohol (PVA) Gloves | For extended contact or spill cleanup. These materials offer superior resistance to aromatic and chlorinated solvents compared to standard nitrile or latex.[11][14][15] | |
| Body | Flame-Resistant (FR) Lab Coat | Protects skin and personal clothing from contamination. Must be kept fully buttoned.[14] |
| Chemical-Resistant Apron | Recommended when working with larger quantities or when there is a significant risk of splashes.[14] | |
| Respiratory | Not typically required for small-scale use inside a fume hood. | A properly functioning fume hood is the primary engineering control for respiratory protection.[14] |
| Air-Purifying Respirator (APR) | Required for spill cleanup outside of a fume hood. Must be equipped with combination cartridges for organic vapors and particulates (e.g., P100/OV).[10][12] All respirator use requires prior medical clearance and fit-testing as part of a formal respiratory protection program.[14] |
Operational and Disposal Plans
A self-validating safety protocol includes clear, actionable steps for every phase of the chemical's lifecycle in the lab.
-
Preparation: Don all required PPE as outlined in the table above. Ensure the chemical fume hood is functioning correctly.
-
Weighing: If weighing the solid compound, perform this task within the fume hood or in a ventilated balance enclosure to prevent inhalation of fine particulates.
-
Dispensing: Use appropriate tools (spatulas, etc.) to handle the solid. If working with a solution, use a syringe or pipette.
-
Reaction Setup: Keep all containers with the compound capped when not in immediate use.
-
Post-Handling: After the procedure, wipe down the work surface in the fume hood with an appropriate solvent.
-
Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water after removing all PPE.[10]
Caption: A streamlined workflow for handling the compound.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][6] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Small Spill (inside fume hood): Absorb the spill with an inert material such as vermiculite, sand, or earth.[5][16] Collect the contaminated absorbent into a sealed, labeled hazardous waste container. Clean the area with a suitable solvent.
-
Large Spill (outside fume hood): Evacuate the immediate area and alert colleagues. If safe to do so, prevent the spill from entering drains.[5] Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without appropriate respiratory protection and training.
-
Waste Collection: All waste containing 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine, including solid residue, solutions, and contaminated materials (e.g., gloves, paper towels), must be collected in a designated hazardous waste container.[17] Do not dispose of this chemical down the drain.[17]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and any known hazard classifications.[17]
-
Empty Containers: "Empty" containers that held the compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[17] The rinsate must be collected as hazardous waste.[17]
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated secondary containment area, away from incompatible materials, until collection by your institution's EHS department or a licensed waste contractor.[17]
References
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- Proper Disposal of 2-Trifluoromethyl-2'-methoxychalcone: A Guide for Laboratory Professionals. Benchchem.
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- Personal Protective Equipment. (2025, September 12). U.S. Environmental Protection Agency (EPA).
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- The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). DC Fine Chemicals.
- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. National Center for Biotechnology Information (PMC).
- Quinazoline derivatives: synthesis and bioactivities. (2013, June 3). National Center for Biotechnology Information (PMC).
- Quinazoline, 7-bromo-2,4-dichloro-8-fluoro-6-(trifluoromethyl)-. (2025, July 16). Chemicalbook.
- Trifluoromethanesulfonic acid Safety Data Sheet. Szabo-Scandic.
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020, November 16). Frontiers in Chemistry.
- 2-(Trifluoromethyl)-3-ethoxydodecafluorohexane Safety Data Sheet. Apollo Scientific.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
